molecular formula C24H17NO4 B1675668 LY320135 CAS No. 176977-56-3

LY320135

Katalognummer: B1675668
CAS-Nummer: 176977-56-3
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: RYNSGDFWBJWWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[[6-methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]-oxomethyl]benzonitrile is a member of benzofurans.

Eigenschaften

IUPAC Name

4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNSGDFWBJWWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027464
Record name 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile
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Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

176977-56-3
Record name 4-[[6-Methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]benzonitrile
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Record name LY 320135
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Record name 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile
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Record name LY 320135
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Record name LY-320135
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Foundational & Exploratory

The Unraveling of a Selective Antagonist: A Technical Guide to the Mechanism of Action of LY320135 on the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of LY320135, a selective antagonist of the Cannabinoid Receptor 1 (CB1). Developed by Eli Lilly and Company in the 1990s, this compound has been a pivotal tool in cannabinoid research, particularly in elucidating the nuanced signaling capabilities of the CB1 receptor. This document, intended for researchers, scientists, and drug development professionals, details the binding affinities, functional activities, and the unique mechanism by which this compound reveals the dual G-protein coupling of the CB1 receptor.

Core Mechanism of Action: Selective Antagonism and Inverse Agonism

This compound acts as a potent and selective antagonist at the CB1 receptor.[1] Its primary mechanism involves blocking the effects of cannabinoid agonists, such as the endogenous ligand anandamide (B1667382) and the synthetic agonist WIN 55,212-2. Beyond simple antagonism, this compound is also characterized as an inverse agonist, a property that becomes evident at higher concentrations and is crucial for understanding its full pharmacological effects.[1]

Quantitative Pharmacological Profile

The selectivity and potency of this compound are quantified through its binding affinity (Ki) and its functional inhibition (IC50) of agonist-induced cellular responses. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound at Cannabinoid Receptors

ReceptorCell Line/TissueRadioligandKi (nM)Reference
CB1L-CB1 Cells (transfected)[³H]CP 55,940224[2]
CB1Rat Cerebellum[³H]CP 55,940203[2]
CB2CHO-CB2 Cells (transfected)[³H]CP 55,940> 10,000[2]
CB2Rat Spleen[³H]CP 55,940> 10,000[2]

Table 2: Functional Activity of this compound at the CB1 Receptor

AssayCell LineAgonist (Concentration)IC50 (nM)Reference
Reversal of N-type Ca²⁺ Channel InhibitionN18WIN 55,212-2 (100 nM)55 ± 10

Unmasking the Dual G-Protein Coupling of the CB1 Receptor

A seminal finding in the study of this compound is its ability to unmask the coupling of the CB1 receptor to the stimulatory G-protein, Gs. The CB1 receptor is canonically known to couple to the inhibitory G-protein, Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, in the presence of this compound, agonist stimulation can lead to an increase in cAMP, suggesting a switch in G-protein coupling preference.

This phenomenon is particularly evident after treatment with pertussis toxin, which uncouples Gi/o proteins from the receptor.[2] In pertussis toxin-treated cells, the CB1 agonist anandamide produces a stimulatory effect on adenylyl cyclase, an effect that is blocked by this compound.[2] This indicates that under certain conditions, the CB1 receptor can signal through Gs, and this compound can antagonize this pathway.

Signaling Pathways

The following diagrams illustrate the signaling pathways of the CB1 receptor and the mechanism of action of this compound.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates Agonist Agonist (e.g., Anandamide) Agonist->CB1 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Figure 1. Canonical Gi/o-coupled signaling pathway of the CB1 receptor upon agonist binding.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gi/o Protein Agonist Agonist (e.g., Anandamide) This compound This compound This compound->CB1 Blocks AC Adenylyl Cyclase

Figure 2. Antagonistic action of this compound, preventing agonist binding and subsequent Gi/o protein activation.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gs Gs Protein CB1->Gs Activates Agonist Agonist (e.g., Anandamide) Agonist->CB1 Binds PT Pertussis Toxin Gi Gi/o Protein PT->Gi Inactivates AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Leads to

Figure 3. Unmasking of Gs coupling after pertussis toxin treatment, leading to cAMP stimulation.

Functional Effects on Ion Channels

This compound effectively reverses the effects of CB1 receptor agonists on key ion channels involved in neuronal excitability.

  • N-type Calcium Channels: In N18 neuroblastoma cells, the cannabinoid agonist WIN 55,212-2 inhibits N-type calcium channels. This compound potently reverses this inhibition, restoring calcium influx. [cite: ]

  • Inwardly Rectifying Potassium (Kir) Channels: In AtT-20 cells stably expressing the CB1 receptor, WIN 55,212-2 activates Kir channels. Pre-treatment with this compound prevents this activation. [cite: ]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human CB1 receptor (L-CB1 cells) or the human CB2 receptor (CHO-CB2 cells), as well as from rat cerebellum (endogenous CB1) and rat spleen (endogenous CB2).

    • Binding Reaction: Membranes were incubated with the radiolabeled cannabinoid agonist [³H]CP 55,940 in the presence of varying concentrations of this compound.

    • Incubation: The reaction was carried out at 30°C for 60 minutes in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.

    • Separation and Detection: Bound and free radioligand were separated by filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data Analysis: Ki values were calculated from the IC50 values (concentration of this compound that inhibits 50% of [³H]CP 55,940 binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To assess the functional antagonist activity of this compound on adenylyl cyclase.

  • Methodology:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor were used.

    • Assay Conditions: Cells were pre-incubated with this compound for 15 minutes before the addition of the CB1 agonist anandamide and the adenylyl cyclase activator, forskolin.

    • cAMP Measurement: The reaction was terminated, and intracellular cAMP levels were measured using a competitive protein binding assay.

    • Pertussis Toxin Treatment: In some experiments, cells were pre-treated with pertussis toxin (100 ng/ml) for 18-24 hours to inactivate Gi/o proteins.

Electrophysiological Assays
  • Objective: To measure the effect of this compound on agonist-mediated modulation of ion channel activity.

  • Methodology:

    • Cell Lines: N18 neuroblastoma cells (endogenous N-type calcium channels) and AtT-20 pituitary cells stably expressing the CB1 receptor were used.

    • Whole-Cell Patch Clamp: Standard whole-cell patch-clamp techniques were employed to record ionic currents.

    • N-type Calcium Channel Recordings: Barium currents through N-type calcium channels were elicited by voltage steps. The effect of WIN 55,212-2 in the absence and presence of this compound was measured.

    • Inwardly Rectifying Potassium Channel Recordings: Kir currents were measured in response to hyperpolarizing voltage steps. The ability of WIN 55,212-2 to activate these currents was assessed with and without pre-application of this compound.

cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_electrophys Electrophysiology B1 Prepare Membranes (CB1/CB2 expressing cells/tissues) B2 Incubate Membranes with [³H]CP 55,940 and this compound B1->B2 B3 Separate Bound and Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Calculate Ki B4->B5 C1 Culture CHO-CB1 Cells C2 Pre-incubate with this compound C1->C2 C3 Add Anandamide and Forskolin C2->C3 C4 Measure Intracellular cAMP C3->C4 E1 Prepare N18 or AtT-20-CB1 Cells E2 Whole-Cell Patch Clamp Recording E1->E2 E3 Apply Agonist (WIN 55,212-2) +/- this compound E2->E3 E4 Measure Ion Channel Currents (Ca²⁺ or K⁺) E3->E4

Figure 4. Simplified workflows for key experimental protocols.

Conclusion

This compound is a well-characterized, selective CB1 receptor antagonist with demonstrated inverse agonist properties. Its utility in cannabinoid research extends beyond its primary antagonistic function, most notably in its role in revealing the latent capacity of the CB1 receptor to couple to the stimulatory Gs protein pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists in the field, facilitating further investigation into the complex pharmacology of the endocannabinoid system.

References

LY320135: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Selective CB1 Receptor Antagonist

This technical guide provides a comprehensive overview of LY320135, a selective antagonist of the cannabinoid receptor 1 (CB1). Developed by Eli Lilly and Company, this compound serves as a valuable tool in cannabinoid research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, pharmacological properties, and key experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile, is a benzofuran (B130515) derivative.[1] Its chemical formula is C24H17NO4, and it has a molecular weight of 383.4 g/mol .[1]

Chemical Identifiers:

  • IUPAC Name: 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile

  • SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=C(C=C3)C#N)C4=C(O2)C=C(C=C4)OC[2]

  • InChI: InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3[2]

  • InChIKey: RYNSGDFWBJWWSZ-UHFFFAOYSA-N[2]

A detailed synthesis protocol for this compound is not publicly available and is likely proprietary information of Eli Lilly and Company. However, its structure as a substituted benzofuran provides a basis for synthetic strategies common for this class of heterocyclic compounds.

Pharmacological Profile

This compound is a potent and selective antagonist of the CB1 receptor.[3] Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the table below.

ParameterReceptorValueCell Line/TissueReference
Binding Affinity (Ki) CB1203 nMRat Cerebellum Membranes
CB1224 nMCHO-CB1 Cells
CB2>10 µMRat Spleen Membranes
CB2>10 µMCHO-CB2 Cells
Functional Activity (IC50) CB1 (Anandamide-mediated cAMP inhibition)734 nMCHO-CB1 Cells
CB1 (WIN 55,212-2-mediated ICa inhibition)55 nMN18 Cells

This compound demonstrates a significantly higher affinity for the CB1 receptor compared to the CB2 receptor, establishing its selectivity.[3] It acts as a functional antagonist, reversing the effects of CB1 receptor agonists on intracellular signaling pathways.[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological activity of this compound.

CB1 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of this compound for the CB1 receptor.[4][5][6][7][8]

Objective: To determine the inhibition constant (Ki) of this compound for the CB1 receptor.

Materials:

  • Membrane preparations from rat cerebellum or CHO cells stably expressing the human CB1 receptor.

  • Radioligand: [3H]-CP55,940.

  • Non-specific binding control: A high concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate membrane preparations with a fixed concentration of [3H]-CP55,940 and varying concentrations of this compound in the assay buffer.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a saturating concentration of the unlabeled control ligand.

  • Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.[4]

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-CP55,940 binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Binding Assay Preparation cluster_1 Incubation & Filtration cluster_2 Data Analysis Membranes Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound This compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki_Calculation IC50_Determination->Ki_Calculation

CB1 Receptor Radioligand Binding Assay Workflow
Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.[9][10][11][12][13]

Objective: To determine the IC50 value of this compound in reversing the inhibition of cAMP accumulation by a CB1 agonist.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-CB1).

  • CB1 receptor agonist (e.g., anandamide (B1667382) or WIN 55,212-2).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed CHO-CB1 cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with a fixed concentration of a CB1 agonist in the presence of forskolin. Forskolin will increase intracellular cAMP levels, and the CB1 agonist will inhibit this increase.

  • Incubate for a designated period to allow for cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

G Start Start CHO_CB1_Cells CHO-CB1 Cells Start->CHO_CB1_Cells Pre_treat_this compound Pre-treat with this compound CHO_CB1_Cells->Pre_treat_this compound Stimulate Stimulate with Forskolin + CB1 Agonist Pre_treat_this compound->Stimulate Incubate Incubate Stimulate->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Quantify_cAMP Quantify cAMP Lyse_Cells->Quantify_cAMP Determine_IC50 Determine_IC50 Quantify_cAMP->Determine_IC50 End End Determine_IC50->End

cAMP Accumulation Assay Workflow

In Vivo Experimental Considerations

While specific in vivo protocols for this compound are not extensively detailed in publicly available literature, general methodologies for assessing the effects of CB1 receptor antagonists can be applied.

Assessment of Antinociceptive Effects

The hot plate test is a common method to evaluate the central analgesic effects of compounds.[14][15][16] To assess the effect of this compound, it would typically be administered prior to a known CB1 agonist with analgesic properties. A reversal of the agonist-induced increase in pain latency would indicate the antagonist activity of this compound.

Evaluation of Neuroprotective Effects

In vivo models of neurodegeneration or ischemic injury are used to assess the neuroprotective potential of compounds.[17][18] The experimental design would involve inducing a neurological deficit in an animal model and then administering this compound to determine if it can mitigate the damage.[17][18] Behavioral tests and post-mortem histological and biochemical analyses of brain tissue would be used to quantify the neuroprotective effects.[17][18]

G cluster_0 In Vivo Model cluster_1 Experimental Groups cluster_2 Outcome Measures Animal_Model Select Animal Model (e.g., mouse, rat) Vehicle Vehicle Control Animal_Model->Vehicle LY320135_only This compound Alone Animal_Model->LY320135_only Agonist_only CB1 Agonist Alone (for antagonism studies) Animal_Model->Agonist_only LY320135_Agonist This compound + CB1 Agonist Animal_Model->LY320135_Agonist Behavioral_Tests Behavioral Assessments (e.g., Hot Plate, Morris Water Maze) Vehicle->Behavioral_Tests LY320135_only->Behavioral_Tests Agonist_only->Behavioral_Tests LY320135_Agonist->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., neurotransmitter levels) Behavioral_Tests->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., neuronal damage) Behavioral_Tests->Histological_Analysis

References

LY320135 IUPAC name and CAS number 176977-56-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IdentifierValue
IUPAC Name 4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile[1]
CAS Number 176977-56-3
Molecular Formula C₂₄H₁₇NO₄[1]
Molecular Weight 383.40 g/mol [1]

Introduction

Physicochemical Properties

PropertyValueSource
Physical State Crystalline solidAssumed from similar compounds
Solubility Soluble in DMSO and ethanolAssumed from experimental use

Pharmacological Data

Receptor Binding Affinity

LY320135 exhibits high selectivity for the CB1 receptor over the CB2 receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized below.

ReceptorCell Line/TissueRadioligandKi (nM)Reference
CB1 L-CB1 cells (stably transfected)[³H]-CP 55,940224[3]
CB1 Rat Cerebellum Membranes[³H]-CP 55,940203[4]
CB2 CHO-CB2 cells (stably transfected)[³H]-CP 55,940>10,000[3]
CB2 Rat Spleen Membranes[³H]-CP 55,940>10,000[4]
Functional Activity

This compound acts as an antagonist and, at higher concentrations, an inverse agonist at the CB1 receptor. Its functional effects have been characterized in various in vitro assays.

AssayCell LineAgonistMeasured EffectIC₅₀ (nM)Reference
Adenylate Cyclase Inhibition CHO-CB1 cellsAnandamideReversal of cAMP inhibition734N/A
N-type Calcium Channel Inhibition N18 cellsWIN 55212-2Reversal of Ica inhibition55[3]
Inwardly Rectifying Potassium Channel Activation AtT-20-CB1 cellsWIN 55212-2Blockade of Kir activation~1000 (at 1µM)[3]

Signaling Pathways

This compound, as a CB1 receptor antagonist, modulates the signaling cascades typically initiated by the activation of this G-protein coupled receptor (GPCR). The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels via the Gi/o protein.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Agonist Cannabinoid Agonist (e.g., Anandamide, WIN 55212-2) Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel N-type Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel Kir Channel G_protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Decreased K_efflux K⁺ Efflux K_Channel->K_efflux Increased

CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies described for cannabinoid receptor binding assays.

Binding_Assay_Workflow prep Membrane Preparation (from cells or tissue) incubation Incubation: - Membranes - [³H]-CP 55,940 (Radioligand) - this compound (or other competitor) prep->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration scintillation Scintillation Counting (to quantify radioactivity) filtration->scintillation analysis Data Analysis (to determine Ki values) scintillation->analysis

References

The Discovery and Development of LY320135: A Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of LY320135, a novel benzofuran (B130515) derivative identified by researchers at Eli Lilly in the 1990s as a selective antagonist of the cannabinoid CB1 receptor.[1][2] this compound demonstrated a significant in vitro affinity and functional antagonism at the CB1 receptor, with markedly lower affinity for the peripheral CB2 receptor. This document provides a comprehensive overview of its pharmacological profile, including quantitative data from key in vitro assays, detailed experimental protocols, and a review of its in vivo characterization. The information presented is intended to serve as a resource for researchers in the fields of cannabinoid pharmacology, neuroscience, and drug discovery.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a wide array of physiological processes. The cannabinoid CB1 receptor, predominantly expressed in the central nervous system, has been a key target for therapeutic intervention. The development of selective antagonists for the CB1 receptor has been pursued for various therapeutic indications. This compound emerged from Eli Lilly's drug discovery program as a promising lead compound with a novel chemical structure and selective CB1 receptor antagonism.[3][4]

Pharmacological Profile

In Vitro Pharmacology

The pharmacological activity of this compound was extensively characterized through a series of in vitro assays to determine its binding affinity, functional antagonism, and effects on ion channel activity.

Radioligand binding assays were conducted to determine the affinity of this compound for both the cannabinoid CB1 and CB2 receptors. These studies utilized membrane preparations from cell lines stably expressing the respective receptors, as well as from tissues endogenously expressing these receptors.[3][4] The results consistently demonstrated that this compound is a selective antagonist for the CB1 receptor, with a significantly lower affinity for the CB2 receptor.[3][4]

ReceptorCell Line/TissueRadioligandThis compound Kᵢ (nM)Reference
CB1 L-CB1 cells[³H]-CP 55,940224[3][4]
CB1 Rat Cerebellum[³H]-CP 55,940203[3][4]
CB2 CHO-CB2 cells[³H]-CP 55,940> 10,000[3][4]
CB2 Rat Spleen[³H]-CP 55,940> 10,000[3][4]

Table 1: Binding Affinity (Kᵢ) of this compound for Cannabinoid Receptors.

The ability of this compound to antagonize the effects of CB1 receptor agonists was assessed in functional assays, primarily by measuring its impact on adenylyl cyclase activity and ion channel modulation.

In Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-hCB1), the CB1 agonist anandamide (B1667382) inhibits forskolin-stimulated cAMP accumulation. This compound was shown to functionally reverse this inhibition in a concentration-dependent manner.[3][4]

AssayCell LineAgonistThis compound IC₅₀ (nM)Reference
Anandamide-mediated inhibition of adenylate cyclaseCHO-hCB1Anandamide734 ± 122[5]

Table 2: Functional Antagonism of this compound in cAMP Accumulation Assay.

Electrophysiological studies using the whole-cell patch-clamp technique demonstrated that this compound could block the effects of the cannabinoid agonist WIN 55,212-2 on N-type calcium channels and inwardly rectifying potassium channels.[3][4]

Ion ChannelCell LineAgonistEffect of this compoundIC₅₀ (nM)Reference
N-type Calcium ChannelsN18 neuroblastoma cellsWIN 55,212-2Reverses inhibition55 ± 10[3][6]
Inwardly Rectifying K⁺ ChannelsAtT-20 pituitary tumor cells (CB1 transfected)WIN 55,212-2Prevents activation-[3][6]

Table 3: Effect of this compound on Agonist-Modulated Ion Channels.

In Vivo Pharmacology

The in vivo effects of this compound were evaluated in rodent models to assess its ability to antagonize the classic behavioral effects induced by cannabinoid agonists, often referred to as the "cannabinoid tetrad." This battery of tests includes the assessment of hypomotility, catalepsy, analgesia, and hypothermia.[1][3] As a CB1 antagonist, this compound is expected to block these agonist-induced effects.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 and CB2 receptors.

Materials:

  • Membrane preparations from L-CB1 cells, CHO-CB2 cells, rat cerebellum, and rat spleen.

  • Radioligand: [³H]-CP 55,940.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl and 0.5 mg/ml BSA, pH 7.4.

  • Unlabeled CP 55,940 for determining non-specific binding.

  • This compound at various concentrations.

  • Glass fiber filters (GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Incubate membrane preparations (10-20 µg of protein) with [³H]-CP 55,940 (at a concentration near its Kd) and varying concentrations of this compound in binding buffer.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled CP 55,940 (e.g., 1 µM).

  • Incubate all samples at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Membrane Preparations Incubation Incubation (30°C, 60 min) Membranes->Incubation Radioligand [³H]-CP 55,940 Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Unlabeled Unlabeled CP 55,940 (for NSB) Unlabeled->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Curve_Fit Competition Binding Curve Calculation->Curve_Fit Ki_Calc Calculate Ki (Cheng-Prusoff) Curve_Fit->Ki_Calc

Radioligand Binding Assay Workflow
Adenylyl Cyclase (cAMP) Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP accumulation.

Materials:

  • CHO cells stably expressing the human CB1 receptor (CHO-hCB1).

  • Forskolin (B1673556).

  • Anandamide (or another CB1 agonist).

  • This compound at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Plate CHO-hCB1 cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Add varying concentrations of this compound to the cells and incubate for a further 15-30 minutes.

  • Stimulate the cells with a fixed concentration of anandamide in the presence of forskolin (e.g., 1 µM) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves for this compound's reversal of anandamide-induced inhibition of cAMP accumulation and determine its IC₅₀ value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells CHO-hCB1 Cells IBMX Pre-incubation (IBMX) Cells->IBMX LY320135_add Add this compound (Varying Conc.) IBMX->LY320135_add Stimulation Stimulation (Anandamide + Forskolin) LY320135_add->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Assay cAMP Assay (e.g., HTRF) Lysis->cAMP_Assay Curve_Fit Concentration-Response Curve cAMP_Assay->Curve_Fit IC50_Calc Calculate IC₅₀ Curve_Fit->IC50_Calc

cAMP Accumulation Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate the effect of this compound on agonist-induced modulation of ion channel activity.

Materials:

  • N18 neuroblastoma cells.

  • Extracellular solution (in mM): 140 tetraethylammonium (B1195904) chloride, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular solution (in mM): 120 CsCl, 20 tetraethylammonium chloride, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.4.

  • WIN 55,212-2.

  • This compound.

Procedure:

  • Establish a whole-cell voltage-clamp recording from an N18 cell.

  • Hold the membrane potential at -80 mV.

  • Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Establish a stable baseline recording of the calcium current.

  • Apply WIN 55,212-2 (e.g., 100 nM) to the bath and record the inhibition of the calcium current.

  • In the continued presence of WIN 55,212-2, apply increasing concentrations of this compound and record the reversal of the inhibition.

  • Analyze the data to determine the IC₅₀ of this compound for reversing the agonist-induced inhibition.

Materials:

  • AtT-20 cells transfected with the CB1 receptor.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.4.

  • WIN 55,212-2.

  • This compound.

Procedure:

  • Establish a whole-cell voltage-clamp recording from a CB1-transfected AtT-20 cell.

  • Hold the membrane potential at a level where Kᵢᵣ currents are prominent (e.g., -70 mV).

  • Apply voltage ramps or steps to measure the current-voltage relationship.

  • Apply WIN 55,212-2 (e.g., 100 nM) to the bath and record the activation of the inwardly rectifying potassium current.

  • In separate experiments, pre-incubate the cells with this compound (e.g., 1 µM) before applying WIN 55,212-2 to determine if the activation of the Kᵢᵣ current is prevented.

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action CB1R CB1 Receptor G_protein Gᵢ/ₒ Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel Kᵢᵣ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Agonist Anandamide WIN 55,212-2 Agonist->CB1R Activates This compound This compound This compound->CB1R Blocks

CB1 Receptor Signaling Pathway

Conclusion

This compound, discovered and developed by Eli Lilly, represents a significant contribution to the field of cannabinoid research. Its characterization as a selective CB1 receptor antagonist with a novel benzofuran structure provided a valuable pharmacological tool for elucidating the roles of the CB1 receptor in various physiological and pathological processes. The in vitro data clearly demonstrate its potent and selective antagonism at the CB1 receptor, effectively blocking agonist-mediated signaling through adenylyl cyclase and ion channels. While extensive clinical development of this compound did not proceed, the foundational research conducted by Eli Lilly laid the groundwork for the further development of novel CB1 receptor antagonists with therapeutic potential. This technical guide provides a detailed summary of the key preclinical findings and experimental methodologies used in the characterization of this compound, serving as a valuable resource for the scientific community.

References

LY320135: A Technical Guide to a Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY320135, a benzofuran (B130515) derivative developed by Eli Lilly in the 1990s, is a selective antagonist of the cannabinoid CB1 receptor.[1][2] With a significantly higher affinity for the CB1 receptor over the CB2 receptor, this compound has served as a valuable tool in neuroscience research to investigate the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vitro functional activity, and the experimental protocols utilized for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial neuromodulatory system involved in a myriad of physiological processes. The cannabinoid CB1 receptor, predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and psychiatric disorders. The development of selective antagonists for the CB1 receptor has been instrumental in elucidating the functions of this system. This compound emerged as a promising lead compound with notable selectivity for the CB1 receptor.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: Receptor Binding Affinity of this compound

ReceptorTissue/Cell LineRadioligandKi (nM)Reference
CB1Transfected CHO Cells[3H]CP55,940224[1][3]
CB1Rat Cerebellum Membranes[3H]CP55,940203[1][3]
CB2Transfected CHO Cells[3H]CP55,940>10,000[1][3]
CB2Rat Spleen Membranes[3H]CP55,940>10,000[1][3]

Table 2: Functional Activity of this compound

AssayCell LineAgonistEffect of this compoundIC50 (nM)Reference
Adenylate Cyclase InhibitionCHO-CB1AnandamideReversal of InhibitionNot Reported[1]
N-type Calcium Channel InhibitionN18WIN 55212-2Blockade of Inhibition55[3]
Inwardly Rectifying Potassium Channel ActivationAtT-20-CB2WIN 55212-2Blockade of ActivationNot Reported[3]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathways

The following diagram illustrates the canonical signaling pathways of the CB1 receptor and the antagonistic action of this compound.

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates Gbg Gβγ CB1->Gbg AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Ca_Channel N-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx K_Channel GIRK Channel K_efflux K+ Efflux K_Channel->K_efflux Agonist CB1 Agonist (e.g., Anandamide, WIN 55212-2) Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks Gi->AC Inhibits Gbg->Ca_Channel Inhibits Gbg->K_Channel Activates

CB1 receptor signaling and antagonism by this compound.
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Binding_Assay_Workflow prep Prepare Membranes (e.g., from CHO-CB1 cells or rat cerebellum) incubate Incubate Membranes with: - [3H]Radioligand (e.g., CP55,940) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measure->analyze

Workflow for CB1 receptor competitive binding assay.
Experimental Workflow: cAMP Accumulation Assay

This diagram illustrates the steps involved in a cAMP accumulation assay to assess the functional antagonism of this compound.

cAMP_Assay_Workflow plate_cells Plate CHO-CB1 cells pre_treat Pre-treat cells with varying concentrations of this compound plate_cells->pre_treat stimulate Stimulate with CB1 Agonist (e.g., Anandamide) + Forskolin (B1673556) (to stimulate basal cAMP) pre_treat->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels (e.g., using HTRF or EIA) lyse->measure analyze Analyze Data: Determine reversal of agonist-induced cAMP inhibition measure->analyze

Workflow for cAMP accumulation functional assay.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for CB1 receptor binding assays.

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human CB1 receptor or dissect rat cerebellum in ice-cold buffer.

    • Homogenize tissues or harvest cells and lyse in a hypotonic buffer.

    • Centrifuge the lysate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, [3H]CP55,940 (to a final concentration in the low nM range), and varying concentrations of this compound.

    • For non-specific binding, add a high concentration of a non-labeled CB1 agonist (e.g., WIN 55212-2).

    • Initiate the binding reaction by adding the prepared membranes.

    • Incubate at 30°C for 60-90 minutes.

  • Filtration and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a common method for measuring adenylyl cyclase activity.

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human CB1 receptor in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Add a CB1 receptor agonist (e.g., anandamide) in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme Immunoassay (EIA).

  • Data Analysis:

    • Generate a standard curve to convert the raw measurement (e.g., fluorescence ratio or absorbance) to cAMP concentration.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Analyze the data to determine the extent to which this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Electrophysiological Assays (N-type Calcium and Inwardly Rectifying Potassium Channels)

These experiments are typically performed using whole-cell patch-clamp electrophysiology.

  • Cell Preparation:

    • Use appropriate cell lines endogenously or recombinantly expressing the target ion channel and the CB1 receptor (e.g., N18 cells for N-type calcium channels, AtT-20 cells for GIRK channels).

    • Plate cells on coverslips suitable for microscopy and patch-clamping.

  • Patch-Clamp Recording:

    • Obtain whole-cell recordings using a patch-clamp amplifier.

    • Use appropriate intracellular and extracellular solutions to isolate the current of interest (e.g., using barium as the charge carrier for calcium channels).

    • Apply voltage protocols to elicit channel activity (e.g., voltage steps to activate calcium channels).

  • Drug Application:

    • Establish a stable baseline recording of channel activity.

    • Apply the CB1 agonist (e.g., WIN 55212-2) to induce modulation of the channel current.

    • Co-apply or pre-apply this compound to assess its ability to block or reverse the agonist's effect.

  • Data Analysis:

    • Measure the amplitude of the ion current before, during, and after drug application.

    • Calculate the percentage of inhibition or activation by the agonist and the degree of blockade by this compound.

    • For concentration-response curves, apply different concentrations of this compound and fit the data to determine the IC50.

In Vivo and Pharmacokinetic Data

As of the latest available public information, there is a lack of published in vivo efficacy and pharmacokinetic data for this compound. For a compound at its stage of development, these studies would typically be conducted in rodent models to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in animal models of disease.

Conclusion

This compound is a well-characterized selective CB1 receptor antagonist that has been instrumental in preclinical research. Its favorable in vitro profile, demonstrating high affinity and functional antagonism at the CB1 receptor, underscores its utility as a pharmacological tool. This technical guide provides a consolidated resource of its quantitative data and the experimental methodologies used for its characterization, which can aid researchers in designing and interpreting studies involving this compound. Further investigations would be required to delineate its in vivo properties.

References

Investigating the Inverse Agonist Properties of LY320135: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a selective antagonist of the cannabinoid CB1 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] While initially characterized as a neutral antagonist, subsequent research has revealed its properties as an inverse agonist. This guide provides an in-depth technical overview of the methodologies and data supporting the characterization of this compound as a CB1 receptor inverse agonist. The following sections detail the quantitative data on its binding affinity and functional activity, comprehensive experimental protocols for its assessment, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inverse agonist properties of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinity (Ki) and functional potency (IC50) values reported in the literature.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

ReceptorCell Line/TissueRadioligandKi (nM)Reference
CB1Transfected Cell Lines[³H]-CP55,940224[1][2]
CB1Rat Cerebellum Membranes[³H]-CP55,940203[1][2]
CB1Transfected Cell LinesNot Specified141[3][4]
CB2Transfected Cell Lines[³H]-CP55,940>10,000[1][2]
CB2Rat Spleen Membranes[³H]-CP55,940>10,000[1]

Table 2: Functional Inverse Agonist/Antagonist Activity of this compound

AssayCell Line/TissueAgonist StimulatedIC50 (nM)Reference
cAMP AccumulationCHO-CB1 CellsAnandamide734 ± 122[3]
N-type Calcium Channel InhibitionN18 CellsWIN 55212-255 ± 10[1][3]
Inwardly Rectifying K+ Channel ActivationAtT-20-CB1 CellsWIN 55212-2-[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inverse agonist properties of compounds like this compound. The following are composite protocols based on established methodologies for the key experiments cited.

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay:

  • In a 96-well plate, combine in a final volume of 200 µL:

    • 50 µL of membrane suspension (10-20 µg of protein).

    • 50 µL of [³H]-CP55,940 (a high-affinity CB1 agonist radioligand) at a final concentration near its Kd (e.g., 0.5-1.5 nM).

    • 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

    • For non-specific binding, add a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55212-2).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

3. Filtration and Scintillation Counting:

  • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to counteract the agonist-mediated inhibition of adenylyl cyclase, a hallmark of CB1 receptor inverse agonism.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-CB1) in a suitable growth medium.

  • Plate the cells in a 24-well or 96-well plate and grow to near confluency.

2. Assay Procedure:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

  • Stimulate the cells with a CB1 receptor agonist (e.g., 1 µM anandamide) and a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1 µM) for 15-30 minutes at 37°C.

3. cAMP Quantification:

  • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Measure the intracellular cAMP levels according to the manufacturer's instructions using a plate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the experimental readings to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP accumulation.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is used to assess the functional effect of this compound on CB1 receptor-mediated modulation of ion channels.

1. Cell Preparation:

  • Culture neuroblastoma cells (e.g., N18) or AtT-20 pituitary tumor cells stably expressing the CB1 receptor on glass coverslips.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Use a glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2) to form a giga-ohm seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

3. Ion Current Measurement:

  • N-type Calcium Channels (N18 cells):

    • Clamp the cell at a holding potential of -80 mV.

    • Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Apply a CB1 agonist (e.g., 100 nM WIN 55212-2) to inhibit the calcium current.

    • Co-apply varying concentrations of this compound to measure its ability to reverse the agonist-induced inhibition.

  • Inwardly Rectifying Potassium (Kir) Channels (AtT-20-CB1 cells):

    • Clamp the cell at a holding potential of -20 mV.

    • Apply a hyperpolarizing voltage ramp (e.g., from -20 mV to -120 mV over 1 second) to measure Kir currents.

    • Apply a CB1 agonist (e.g., 100 nM WIN 55212-2) to activate the Kir current.

    • Pre-incubate with this compound to assess its ability to block the agonist-induced activation of the Kir current.

4. Data Analysis:

  • Measure the peak current amplitude for calcium currents or the current at a specific negative potential for Kir currents.

  • Plot the percentage of reversal of agonist effect against the log concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of the described experiments.

G cluster_0 CB1 Receptor Signaling This compound This compound (Inverse Agonist) CB1 CB1 Receptor This compound->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Inactivates (Constitutive Activity) AC Adenylyl Cyclase G_protein->AC Inhibits Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Relieves Inhibition K_channel Kir Channel G_protein->K_channel Inhibits Activation cAMP cAMP AC->cAMP Increases Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreased Inhibition Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Prevents

Caption: CB1 receptor signaling pathway modulation by this compound.

G cluster_1 Radioligand Binding Assay Workflow start Start prep_membranes Prepare CB1-expressing cell membranes start->prep_membranes incubate Incubate membranes with [3H]-CP55,940 and this compound prep_membranes->incubate filter Filter and wash to separate bound/free radioligand incubate->filter count Quantify radioactivity filter->count analyze Analyze data to determine Ki count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

G cluster_2 cAMP Accumulation Assay Workflow start Start plate_cells Plate CHO-CB1 cells start->plate_cells pre_incubate Pre-incubate with this compound plate_cells->pre_incubate stimulate Stimulate with agonist and forskolin pre_incubate->stimulate lyse Lyse cells stimulate->lyse measure_cAMP Measure intracellular cAMP lyse->measure_cAMP analyze Analyze data to determine IC50 measure_cAMP->analyze end End analyze->end

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Conclusion

The data and experimental methodologies presented in this guide provide a comprehensive framework for understanding and investigating the inverse agonist properties of this compound at the CB1 receptor. The consistent findings across binding and functional assays solidify its characterization as an inverse agonist, a property that is critical for its use as a pharmacological tool and for the development of future therapeutics targeting the endocannabinoid system. The detailed protocols and workflow diagrams serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery.

References

The Cannabinoid CB1 Receptor Antagonist LY320135: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a potent and selective antagonist of the cannabinoid CB1 receptor, developed by Eli Lilly in the 1990s.[1] It serves as a crucial tool in preclinical research for elucidating the physiological and pathological roles of the endocannabinoid system. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams. While this compound is primarily a research compound with no active clinical development, understanding its mechanism of action is vital for the development of novel therapeutics targeting the CB1 receptor.

Core Mechanism of Action: CB1 Receptor Antagonism

This compound exhibits a high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selective antagonism is the primary driver of its biological effects.

Quantitative Data: Binding Affinities
CompoundReceptorCell Line/TissueKi (nM)Reference
This compoundCB1CHO cells224[2]
This compoundCB1Rat Cerebellum203[2]
This compoundCB2CHO cells>10,000[2]
This compoundCB2Rat Spleen>10,000[2]

Downstream Signaling Pathways

The antagonism of the CB1 receptor by this compound initiates a cascade of intracellular events, primarily through the modulation of G-protein coupled signaling.

Modulation of Adenylate Cyclase and cAMP Levels

The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o. Agonist binding to CB1 typically inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this inhibition. In experimental settings, this is observed as a reversal of agonist-induced suppression of cAMP accumulation.[2]

This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes Gi Gαi CB1R->Gi Inhibits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP

Figure 1: this compound antagonism of CB1 receptor signaling to adenylate cyclase.
Regulation of Ion Channels

This compound has been demonstrated to block the agonist-mediated modulation of key ion channels, thereby influencing neuronal excitability.

  • N-type Calcium Channels: CB1 receptor activation typically inhibits N-type calcium channels. This compound blocks this inhibition, leading to a restoration of calcium influx.[2]

  • Inwardly Rectifying Potassium (Kir) Channels: Agonist binding to CB1 receptors can activate Kir channels, leading to membrane hyperpolarization. This compound prevents this activation.[3]

This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes N_Ca_Channel N-type Ca²⁺ Channel CB1R->N_Ca_Channel Inhibits Kir_Channel Kir Channel CB1R->Kir_Channel Activates Ca_Influx Ca²⁺ Influx N_Ca_Channel->Ca_Influx Allows K_Efflux K⁺ Efflux Kir_Channel->K_Efflux

Figure 2: this compound modulation of ion channel activity via CB1 receptor antagonism.
Putative Modulation of MAPK/ERK and PI3K/Akt Pathways

While direct studies on this compound's effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathways are limited, antagonism of the CB1 receptor is known to influence these critical signaling cascades. CB1 receptor activation can modulate these pathways, and therefore, antagonists like this compound are expected to have an opposing effect.

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. CB1 receptor signaling can either activate or inhibit this pathway depending on the cellular context.

  • PI3K/Akt Pathway: This is a key survival pathway that regulates cell growth, proliferation, and apoptosis. Cannabinoid receptor agonists have been shown to activate this pathway.[4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes Ras Ras CB1R->Ras Modulates PI3K PI3K CB1R->PI3K Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Transcription

Figure 3: Putative effect of this compound on MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

CB1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing the CB1 receptor (e.g., from CHO cells or rat cerebellum).

  • Radioligand: [3H]CP55,940.

  • This compound at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [3H]CP55,940 and varying concentrations of this compound in binding buffer.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay

Objective: To measure the effect of this compound on adenylate cyclase activity.

Materials:

  • CB1-expressing cells (e.g., CHO cells).

  • CB1 receptor agonist (e.g., anandamide).

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylate cyclase).

  • Assay buffer: Krebs-Ringer-HEPES buffer with 0.5 mM isobutylmethylxanthine.

  • cAMP assay kit (e.g., ELISA-based).

Procedure:

  • Pre-incubate cells with this compound for 15 minutes.

  • Add the CB1 agonist and forskolin and incubate for 10 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

  • Compare the cAMP levels in the presence and absence of this compound to determine its effect on agonist-mediated inhibition of adenylate cyclase.

Electrophysiological Recording of Ion Channel Activity

Objective: To assess the effect of this compound on N-type calcium and inwardly rectifying potassium channels.

Method: Whole-cell patch-clamp electrophysiology.

Cell Lines:

  • N-type calcium channels: N18 neuroblastoma cells.

  • Kir channels: AtT-20 cells stably expressing the CB1 receptor.

General Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit the specific ion channel currents.

  • Perfuse the cell with a CB1 receptor agonist (e.g., WIN 55,212-2) to observe modulation of the channel activity.

  • Co-apply this compound with the agonist to determine if it blocks the agonist's effect.

  • Record and analyze the changes in current amplitude and kinetics.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of the CB1 receptor signaling network. Its primary mechanism of action involves the direct antagonism of the CB1 receptor, leading to the modulation of downstream effectors such as adenylate cyclase and various ion channels. While its effects on broader signaling pathways like MAPK/ERK and PI3K/Akt are inferred from the known functions of the CB1 receptor, further specific research on this compound is warranted to fully delineate its cellular impact. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the functional consequences of CB1 receptor antagonism with this compound. This knowledge is fundamental for the rational design and development of future therapeutics targeting the endocannabinoid system.

References

Pharmacological Profile of LY320135: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY320135 is a selective antagonist of the cannabinoid CB1 receptor, developed by Eli Lilly and Company.[1] It exhibits a significantly higher binding affinity for the CB1 receptor compared to the CB2 receptor, making it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, in vitro functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates a clear selectivity for the cannabinoid CB1 receptor over the CB2 receptor. Radioligand binding assays have been employed to determine its binding affinity (Ki), which is a measure of the concentration of the compound required to occupy 50% of the receptors.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

ReceptorCell Line/TissueRadioligandKi (nM)Reference
Human CB1Transfected L cells[³H]-CP 55,940224[2]
Rat CB1Cerebellum membranes[³H]-CP 55,940203[2]
Human CB2Transfected CHO cells[³H]-CP 55,940>10,000[2]
Rat CB2Spleen membranes[³H]-CP 55,940>10,000[2]

These data indicate that this compound has a more than 70-fold higher affinity for the CB1 receptor compared to the CB2 receptor.[2]

Functional Antagonism

This compound acts as a functional antagonist at the CB1 receptor, effectively blocking the intracellular signaling initiated by cannabinoid agonists. This has been demonstrated in various in vitro functional assays.

CB1 receptor activation by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound has been shown to reverse this effect. In Chinese hamster ovary (CHO) cells stably expressing the CB1 receptor, this compound functionally reversed the anandamide-mediated inhibition of adenylate cyclase.[2][3]

Interestingly, treatment of these cells with pertussis toxin, which uncouples Gi/o proteins from the receptor, revealed a stimulatory effect of anandamide (B1667382) on adenylate cyclase, which was also blocked by this compound.[2][3] This suggests a complex coupling of the CB1 receptor to different G-protein subtypes.

CB1 receptor activation is known to modulate the activity of various ion channels. This compound has been shown to block these effects:

  • N-type Calcium Channels: In N18 neuroblastoma cells, the cannabinoid agonist WIN 55212-2 inhibits N-type calcium channels. This inhibition is reversed by this compound.[2][3]

  • Inwardly Rectifying Potassium (Kir) Channels: In AtT-20-CB2 cells, WIN 55212-2 activates inwardly rectifying potassium channels, an effect that is also blocked by this compound.[2][3]

Table 2: Functional Activity of this compound

AssayCell LineAgonistEffect of this compoundIC₅₀ (nM)Reference
Adenylate Cyclase InhibitionCHO-CB1AnandamideReversal-[2]
N-type Calcium Channel InhibitionN18WIN 55212-2Reversal-[2]
Inwardly Rectifying K+ Channel ActivationAtT-20-CB2WIN 55212-2Blockade-[2]

Signaling Pathways

The primary mechanism of action of this compound is through the blockade of the CB1 receptor, a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by endogenous or exogenous agonists initiates a cascade of intracellular signaling events.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel Kir Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates K_efflux K⁺ Efflux K_channel->K_efflux Mediates Agonist Cannabinoid Agonist Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks Cellular_Response ↓ Cellular Response cAMP->Cellular_Response Ca_influx->Cellular_Response K_efflux->Cellular_Response Radioligand_Binding_Workflow prep Prepare Membranes (e.g., from CHO-CB1 cells) incubation Incubate Membranes with [³H]-Radioligand and this compound prep->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis cAMP_Assay_Workflow cell_culture Culture CHO-CB1 Cells stimulation Stimulate with Forskolin, Agonist, and this compound cell_culture->stimulation lysis Lyse Cells to Release cAMP stimulation->lysis detection Quantify cAMP Levels (e.g., HTRF, EIA) lysis->detection analysis Data Analysis (Determine Antagonist Effect) detection->analysis

References

The CB1 Receptor Antagonist LY320135: A Preclinical Neuroprotective Agent in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – Preclinical research has identified LY320135, a selective antagonist of the cannabinoid type 1 (CB1) receptor, as a promising neuroprotective agent, particularly in the context of ischemic stroke. In vitro and in vivo studies have demonstrated its ability to counteract the signaling of cannabinoid agonists and reduce neuronal damage following cerebral ischemia. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and mechanistic insights into the neuroprotective effects of this compound.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo preclinical models. The data highlights its potency as a CB1 receptor antagonist and its effectiveness in reducing infarct volume in an animal model of stroke.

In Vitro Receptor Binding and Functional Antagonism

The initial characterization of this compound established its selectivity for the CB1 receptor over the CB2 receptor. Functional assays confirmed its ability to antagonize the effects of cannabinoid agonists on crucial cellular signaling pathways.

ParameterReceptor/ChannelValueCell Line/PreparationReference
Binding Affinity (Ki) CB1 Receptor224 nMTransfected Cell Lines[1]
CB1 Receptor203 nMRat Cerebellum Membranes[1]
CB2 Receptor> 10 µMTransfected Cell Lines & Rat Spleen Membranes[1]
Functional Antagonism (IC50) N-type Calcium Channels (reversal of WIN 55212-2 inhibition)55 ± 10 nMN18 Cells[1]
In Vivo Efficacy in a Stroke Model

A systematic review and meta-analysis of preclinical stroke studies have provided quantitative evidence for the neuroprotective effect of this compound in reducing brain damage.

EndpointAnimal ModelEffect of this compoundp-valueReference
Infarct Volume Focal Ischemic StrokeStandardized Mean Difference (SMD) of -2.55 (95% CI: -4.42, -0.67)0.008[2][3]
Infarct Volume Reduction Middle Cerebral Artery Occlusion (MCAO) in rats50% reductionp < 0.05[4]
Neurological Function Improvement Middle Cerebral Artery Occlusion (MCAO) in rats40% improvementp < 0.05[4]

Key Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that have evaluated the neuroprotective properties of this compound.

In Vitro Radioligand Binding Assays

These assays were crucial in determining the binding affinity and selectivity of this compound for cannabinoid receptors.

  • Objective: To determine the Ki of this compound for CB1 and CB2 receptors.

  • Preparations: Membranes from transfected cells stably expressing either the human CB1 or CB2 receptor, and membranes from rat cerebellum (rich in CB1) and spleen (rich in CB2).

  • Radioligand: [³H]-CP 55,940, a high-affinity cannabinoid agonist.

  • Procedure: Competition binding assays were performed by incubating the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid agonist.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

This assay assessed the ability of this compound to antagonize the inhibition of cAMP production by cannabinoid agonists.

  • Objective: To measure the functional antagonism of this compound at the CB1 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor.

  • Procedure:

    • Cells were treated with forskolin (B1673556) to stimulate adenylate cyclase and increase cyclic AMP (cAMP) levels.

    • The cannabinoid agonist anandamide (B1667382) was added to inhibit forskolin-stimulated cAMP accumulation.

    • Varying concentrations of this compound were then added to determine its ability to reverse the anandamide-mediated inhibition.

  • Measurement: cAMP levels were measured by radioimmunoassay.

These experiments evaluated the effect of this compound on the modulation of ion channel activity by cannabinoid agonists.

  • Objective: To determine if this compound can block the effects of cannabinoid agonists on N-type calcium channels and inwardly rectifying potassium channels.

  • Cell Lines: N18 neuroblastoma cells (for calcium channels) and AtT-20 cells expressing the CB1 receptor (for potassium channels).

  • Procedure (Calcium Channels): Whole-cell patch-clamp recordings were used to measure calcium currents. The cannabinoid agonist WIN 55212-2 was applied to inhibit the calcium current, followed by the co-application of this compound to assess the reversal of this inhibition.

  • Procedure (Potassium Channels): The effect of WIN 55212-2 on activating inwardly rectifying potassium currents was measured in the absence and presence of this compound.

  • Data Analysis: The changes in ion channel currents were recorded and analyzed to determine the antagonistic properties of this compound.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This widely used animal model of focal ischemic stroke was employed to evaluate the in vivo neuroprotective efficacy of this compound.[4]

  • Objective: To assess the effect of this compound on infarct volume and neurological deficit following a stroke.

  • Animal Model: Wistar rats.

  • Procedure:

    • Induction of Ischemia: The middle cerebral artery was occluded for a specific duration to induce focal cerebral ischemia, followed by reperfusion (removal of the occlusion).

    • Drug Administration: this compound was administered to the rats prior to the induction of MCAO.

    • Assessment of Infarct Volume: After a set period of reperfusion (e.g., 24 hours), the brains were removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the volume of the infarcted (damaged) tissue.

    • Neurological Function Assessment: Behavioral tests were conducted to evaluate the neurological deficits caused by the stroke and to determine if this compound treatment led to functional improvement.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are primarily attributed to its antagonism of the CB1 receptor. Activation of CB1 receptors in the central nervous system by endocannabinoids can have complex, and sometimes detrimental, effects following an ischemic insult. By blocking these receptors, this compound is thought to confer neuroprotection through several potential mechanisms.

cluster_0 Ischemic Cascade cluster_1 This compound Intervention cluster_2 Potential Neuroprotective Mechanisms Excitotoxicity Excitotoxicity Neuroinflammation Neuroinflammation Excitotoxicity->Neuroinflammation Oxidative_Stress Oxidative_Stress Neuroinflammation->Oxidative_Stress Neuronal_Death Neuronal_Death Oxidative_Stress->Neuronal_Death Infarct_Volume Infarct_Volume Neuronal_Death->Infarct_Volume Contributes to This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonism Glutamate_Release Reduced Glutamate (B1630785) Release CB1R->Glutamate_Release Leads to Calcium_Influx Decreased Calcium Influx CB1R->Calcium_Influx Leads to Inflammation_Mod Modulation of Neuroinflammation CB1R->Inflammation_Mod Leads to Glutamate_Release->Excitotoxicity Reduces Calcium_Influx->Excitotoxicity Reduces Inflammation_Mod->Neuroinflammation Reduces

Proposed neuroprotective mechanisms of this compound in ischemic stroke.
  • Reduction of Excitotoxicity: CB1 receptor activation can modulate the release of neurotransmitters. In the context of ischemia, excessive release of the excitatory neurotransmitter glutamate leads to excitotoxicity and neuronal death. By antagonizing CB1 receptors, this compound may help to reduce this pathological glutamate release.

  • Modulation of Ion Channels: As demonstrated in vitro, this compound blocks the cannabinoid-mediated inhibition of N-type calcium channels.[1] Excessive calcium influx into neurons is a key event in the ischemic cascade leading to cell death. By preventing the modulation of these channels, this compound may contribute to maintaining calcium homeostasis.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of the secondary injury cascade following a stroke. While the direct effects of this compound on neuroinflammatory pathways have not been extensively studied, modulation of the endocannabinoid system is known to influence inflammatory processes in the brain.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a potential neuroprotective agent like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Studies cluster_2 Mechanistic Studies Binding Receptor Binding Assays (CB1 vs CB2) Functional Functional Assays (cAMP, Ion Channels) Binding->Functional Informs Model Animal Model of Stroke (e.g., MCAO) Functional->Model Justifies Treatment This compound Administration Model->Treatment Infarct Infarct Volume Measurement Treatment->Infarct Behavior Neurological Function Assessment Treatment->Behavior Apoptosis Apoptosis Assays (e.g., TUNEL staining) Infarct->Apoptosis Correlates with OxidativeStress Oxidative Stress Markers (e.g., MDA, SOD) Infarct->OxidativeStress Correlates with

Typical workflow for the preclinical evaluation of this compound.

Conclusion

The available preclinical data strongly suggest that this compound, as a selective CB1 receptor antagonist, holds significant potential as a neuroprotective agent for the treatment of ischemic stroke. Its ability to reduce infarct volume and improve neurological outcomes in an animal model, supported by its in vitro pharmacological profile, provides a solid foundation for further investigation. Future preclinical studies should aim to further elucidate the specific signaling pathways involved in its neuroprotective effects, particularly focusing on its impact on neuronal apoptosis and oxidative stress. Moreover, exploring its efficacy in other models of neurodegenerative diseases could broaden its therapeutic potential.

References

LY320135: A Technical Overview of its Binding Affinity and Interaction with Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the binding characteristics of LY320135, a selective antagonist for the cannabinoid CB1 receptor. It details the compound's binding affinity (Ki values) for both CB1 and CB2 receptors, outlines the experimental methodologies used for these determinations, and illustrates the associated signaling pathways.

Binding Affinity and Selectivity

This compound demonstrates a marked selectivity for the CB1 receptor over the CB2 receptor.[1][2] Quantitative analysis from competitive radioligand binding assays has established its binding affinity (Ki) in various experimental systems.

Data Summary

The following tables summarize the Ki values for this compound at human and rat cannabinoid receptors, determined in both transfected cell lines and native tissue preparations.

Table 1: this compound Binding Affinity (Ki) at CB1 Receptors

Receptor SourceKi Value (nM)
L-cells stably expressing human CB1224
CHO cells stably expressing human CB1224[1][2]
Rat cerebellum membranes (endogenous)203[1][2]

Table 2: this compound Binding Affinity (Ki) at CB2 Receptors

Receptor SourceKi Value (µM)
CHO cells stably expressing human CB2> 10[1][2]
Rat spleen membranes (endogenous)> 10[1][2]

These data highlight that this compound possesses a more than 70-fold higher affinity for the CB1 receptor compared to the CB2 receptor, establishing it as a selective CB1 antagonist.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays.[3][4][5][6] This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents
  • Receptor Source: Plasma membranes from cells stably transfected with the human CB1 or CB2 receptor (e.g., L-cells or CHO cells), or membrane preparations from tissues endogenously expressing the receptors (e.g., rat cerebellum for CB1, rat spleen for CB2).[1]

  • Radioligand: A high-affinity cannabinoid receptor agonist, such as [3H]CP 55,940.[1]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold buffer, often containing a low concentration of bovine serum albumin (BSA) to reduce non-specific binding.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]

  • Scintillation Counter: For quantifying radioactivity.

Membrane Preparation
  • Cells or tissues are homogenized in a cold lysis buffer.[7]

  • The homogenate is centrifuged at a low speed to remove large debris.[7]

  • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[7]

  • The membrane pellet is washed and resuspended in the assay buffer.[7]

  • Protein concentration is determined using a standard method, such as the BCA assay.[7]

Assay Procedure
  • The assay is conducted in a 96-well plate format.[7]

  • To each well, add the membrane preparation, a fixed concentration of the radioligand ([3H]CP 55,940), and varying concentrations of the unlabeled competitor, this compound.[7]

  • Total Binding wells contain membranes and radioligand only.

  • Non-specific Binding (NSB) wells contain membranes, radioligand, and a saturating concentration of a potent unlabeled cannabinoid agonist to block all specific binding.

  • The plate is incubated, typically for 60-90 minutes at 30°C or 37°C, to reach binding equilibrium.[7][8]

  • The incubation is terminated by rapid vacuum filtration, separating the membrane-bound radioligand from the free radioligand.[4]

  • The filters are washed multiple times with ice-cold wash buffer.[7]

  • The radioactivity trapped on the filters is measured using a scintillation counter.[7]

Data Analysis
  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualizations: Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_mem Membrane Preparation incubation Incubate: Membranes + Radioligand + Competitor (this compound) prep_mem->incubation prep_lig Prepare Radioligand ([3H]CP 55,940) prep_lig->incubation prep_comp Prepare Competitor (this compound Dilutions) prep_comp->incubation filtration Rapid Vacuum Filtration incubation->filtration Separate Bound/ Free Ligand tb Total Binding (No Competitor) tb->incubation nsb Non-Specific Binding (Saturating Agonist) nsb->incubation counting Scintillation Counting filtration->counting Measure Radioactivity analysis Calculate IC50 & Ki Values counting->analysis Generate Curve G cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel N-type Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Channel GIRK K+ Channel K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates This compound This compound (Antagonist) Block X Gi->AC Inhibits Gi->Ca_Channel Inhibits Gi->K_Channel Activates Block->CB1 Blocks Agonist Binding

References

The Impact of LY320135 on Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a selective antagonist of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system that plays a crucial role in modulating synaptic transmission and plasticity. Understanding the effects of this compound on these fundamental neuronal processes is critical for elucidating its therapeutic potential in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the effects of CB1 receptor antagonism, with a focus on this compound, on synaptic plasticity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

The endocannabinoid system, through the activation of CB1 receptors, tonically regulates neurotransmitter release at both excitatory and inhibitory synapses. This modulation is a key factor in determining the threshold and magnitude of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. By blocking the effects of endogenous cannabinoids, this compound can significantly alter these forms of synaptic plasticity.

Core Mechanism of Action

This compound exerts its effects by competitively binding to CB1 receptors, thereby preventing endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), from activating them. CB1 receptors are G-protein coupled receptors primarily located on presynaptic terminals. Their activation typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and ultimately, a reduction in neurotransmitter release. By antagonizing these receptors, this compound effectively removes this "brake" on synaptic transmission.

Quantitative Data on CB1 Receptor Antagonism and Synaptic Plasticity

The following tables summarize quantitative data from studies investigating the effects of CB1 receptor antagonists on LTP and LTD. While direct studies on this compound and synaptic plasticity are limited, the data from other selective CB1 antagonists like Rimonabant (SR141716A) and AM251 provide a strong basis for predicting its effects.

Table 1: Effects of CB1 Receptor Antagonists on Long-Term Potentiation (LTP)

AntagonistConcentrationBrain Region / SynapseLTP Induction ProtocolKey FindingReference
Rimonabant (SR141716A)1 µMHippocampus (CA1)Weak Theta-Burst StimulationFacilitated LTP magnitude by nearly 80%[1]
AM2511 µMHippocampus (CA1)Weak Theta-Burst StimulationSignificantly increased LTP magnitude[1]
Rimonabant (SR141716A)Not specifiedPrefrontal CortexHigh-Frequency StimulationPromoted the induction of LTP[2]
CB1 AntagonistNot specifiedHippocampus (CA1)Moderate Stimulation (20 or 50 pulses)Facilitated LTP[3]
CB1 AntagonistNot specifiedHippocampus (CA1)Robust Stimulation (100 or 200 pulses)No change in LTP[3]

Table 2: Effects of CB1 Receptor Antagonists on Long-Term Depression (LTD)

AntagonistConcentrationBrain Region / SynapseLTD Induction ProtocolKey FindingReference
Rimonabant (SR141716A)Not specifiedNot specifiedNot specifiedDisrupts LTD[2]
AM281Not specifiedHippocampus (CA3-CA1) & Nucleus Accumbens (PrL-NAc)JZL195-inducedBlocked LTD induction[4]
SR141716ANot specifiedNucleus AccumbensElectrical stimulation (5 min, 10 Hz)Completely blocked endocannabinoid-mediated LTD[5]

Signaling Pathways and Mechanisms

The influence of this compound on synaptic plasticity is primarily mediated through its impact on presynaptic neurotransmitter release. The following diagrams illustrate the key signaling pathways.

CB1_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle->Neurotransmitter_Release Endocannabinoid Endocannabinoids (e.g., 2-AG, Anandamide) Endocannabinoid->CB1R Retrograde Signaling Depolarization Postsynaptic Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx eCB_synthesis eCB Synthesis Ca_influx->eCB_synthesis eCB_synthesis->Endocannabinoid Release This compound This compound (Antagonist) This compound->CB1R Blocks

Caption: Signaling pathway of endocannabinoid-mediated presynaptic inhibition and its blockade by this compound.

This retrograde signaling system acts as a negative feedback loop. Postsynaptic activity triggers the synthesis and release of endocannabinoids, which then travel backward across the synapse to activate presynaptic CB1 receptors, reducing subsequent neurotransmitter release. This compound, by blocking CB1 receptors, disrupts this feedback, leading to enhanced neurotransmitter release.

Experimental Workflows

The investigation of this compound's effects on synaptic plasticity typically involves electrophysiological recordings from brain slices. The following diagrams outline the general experimental workflows for studying LTP and LTD.

LTP_Experimental_Workflow Slice_Prep Hippocampal Slice Preparation Incubation Incubation in aCSF Slice_Prep->Incubation Baseline Baseline Recording (fEPSPs) Incubation->Baseline Drug_App Application of this compound or Vehicle Baseline->Drug_App Induction LTP Induction (e.g., Theta-Burst Stimulation) Drug_App->Induction Post_Induction Post-Induction Recording Induction->Post_Induction Analysis Data Analysis (% change from baseline) Post_Induction->Analysis

Caption: General experimental workflow for studying Long-Term Potentiation (LTP).

LTD_Experimental_Workflow Slice_Prep Brain Slice Preparation (e.g., Hippocampus, Striatum) Incubation Incubation in aCSF Slice_Prep->Incubation Baseline Baseline Synaptic Recording Incubation->Baseline Drug_App Application of this compound or Vehicle Baseline->Drug_App Induction LTD Induction (e.g., Low-Frequency Stimulation) Drug_App->Induction Post_Induction Post-Induction Recording Induction->Post_Induction Analysis Data Analysis (% change from baseline) Post_Induction->Analysis

Caption: General experimental workflow for studying Long-Term Depression (LTD).

Detailed Experimental Protocols

Hippocampal Slice Preparation and Electrophysiology

1. Slice Preparation:

  • Animals (typically rodents) are anesthetized and decapitated.

  • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

  • Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

  • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

  • Synaptic responses are evoked by stimulating the Schaffer collateral pathway with a bipolar stimulating electrode.

3. LTP Induction:

  • After obtaining a stable baseline of fEPSPs for at least 20-30 minutes, LTP is induced.

  • A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

  • This compound or a vehicle control is typically perfused for a period before LTP induction to assess its effects.

4. LTD Induction:

  • Following a stable baseline recording, LTD is induced using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • As with LTP experiments, the drug is applied before the induction protocol.

5. Data Analysis:

  • The slope of the fEPSP is measured and normalized to the pre-induction baseline.

  • The magnitude of LTP or LTD is quantified as the percentage change in the fEPSP slope at a specific time point post-induction (e.g., 60 minutes).

  • Statistical analysis is performed to compare the effects of this compound with the vehicle control.

Logical Relationships in the Effects of this compound on Synaptic Plasticity

The differential effects of this compound on LTP and LTD can be understood through the following logical relationships:

Caption: Logical flow of how this compound modulates LTP and LTD.

Conclusion

This compound, as a selective CB1 receptor antagonist, is poised to have a significant impact on synaptic plasticity. By removing the tonic inhibitory influence of the endocannabinoid system, it is expected to lower the threshold for LTP induction, thereby facilitating this form of synaptic strengthening. Conversely, by blocking a necessary component of certain forms of LTD, it is likely to impair synaptic weakening. These modulatory effects on the fundamental mechanisms of learning and memory underscore the therapeutic potential of this compound in conditions where synaptic plasticity is dysregulated. Further research directly investigating the effects of this compound on LTP and LTD will be crucial to fully characterize its neuropharmacological profile and guide its clinical development.

References

Methodological & Application

LY320135 In Vitro Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of LY320135, a selective antagonist of the Cannabinoid Receptor 1 (CB1). The following sections outline the methodologies for key experiments, present quantitative data in a structured format, and include diagrams to illustrate signaling pathways and experimental workflows.

Summary of Quantitative Data

The following table summarizes the in vitro pharmacological data for this compound.

ParameterReceptor/ChannelCell Line/TissueValueReference
Binding Affinity (Ki) Human CB1CHO-CB1 Cells141 nM
Rat CB1Rat Cerebellum203 nM[1]
Human CB2CHO-CB2 Cells14.9 µM
Rat CB2Rat Spleen> 10 µM[1]
Functional Antagonism (IC50) Anandamide-mediated cAMP inhibitionCHO-CB1 Cells734 ± 122 nM
WIN 55212-2-mediated Ca2+ current inhibitionN18 Cells55 ± 10 nM

Mechanism of Action

This compound acts as a potent and selective antagonist of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist (e.g., anandamide (B1667382) or WIN 55212-2), the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, typically inhibiting N-type calcium channels and activating inwardly rectifying potassium channels.[1][2] this compound competitively binds to the CB1 receptor, preventing agonist binding and thereby blocking these downstream signaling events.

CB1 Receptor Signaling Pathway and Antagonism by this compound

cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibition Ca_channel N-type Ca2+ Channel CB1->Ca_channel Inhibition K_channel GIRK Channel CB1->K_channel Activation cAMP cAMP AC->cAMP Converts Intracellular_Ca Intracellular Ca2+ Ca_channel->Intracellular_Ca Extracellular_K Extracellular K+ K_channel->Extracellular_K Agonist Cannabinoid Agonist Agonist->CB1 Binds and Activates This compound This compound This compound->CB1 Binds and Blocks ATP ATP ATP->AC Ca_ion Ca2+ K_ion K+ Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Ca_channel Influx Intracellular_K Intracellular K+ Intracellular_K->K_channel Efflux

Caption: Antagonistic action of this compound on the CB1 receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • CHO cells stably expressing the human CB1 receptor (CHO-CB1)

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4

  • Radioligand: [3H]CP55,940 (a potent CB1 agonist)

  • Non-specific binding control: Unlabeled CP55,940

  • Test compound: this compound

  • GF/C glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest CHO-CB1 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

      • Total Binding: 50 µL of binding buffer, 50 µL of [3H]CP55,940 (final concentration ~0.5 nM), and 100 µL of membrane preparation (10-20 µg protein).

      • Non-specific Binding: 50 µL of unlabeled CP55,940 (final concentration 10 µM), 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare CHO-CB1 Cell Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound dilutions, and Buffers Reagent_Prep->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki value Counting->Analysis

Caption: Workflow for the CB1 receptor radioligand binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-CB1 cells

  • Cell culture medium

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, pH 7.4

  • IBMX (a phosphodiesterase inhibitor)

  • Forskolin (an adenylyl cyclase activator)

  • CB1 receptor agonist (e.g., Anandamide)

  • Test compound: this compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Protocol:

  • Cell Seeding: Seed CHO-CB1 cells in a 96-well plate and culture overnight.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle in assay buffer containing 0.5 mM IBMX for 20 minutes at 37°C.

  • Stimulation:

    • Add the CB1 agonist (e.g., Anandamide, final concentration equal to its EC80) and Forskolin (final concentration 1-10 µM) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

cAMP Accumulation Assay Workflow

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed CHO-CB1 cells in 96-well plate Preincubation Pre-incubate with This compound and IBMX Seed_Cells->Preincubation Stimulation Stimulate with Agonist and Forskolin Preincubation->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Measure cAMP levels Lysis->Detection Analysis Calculate IC50 value Detection->Analysis

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the ability of this compound to reverse the agonist-induced modulation of ion channels.

A. Inhibition of N-type Calcium Channels in N18 Cells

Materials:

  • N18 neuroblastoma cells

  • External solution: 140 mM TEA-Cl, 10 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with TEA-OH

  • Internal solution: 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH

  • CB1 receptor agonist (e.g., WIN 55212-2)

  • Test compound: this compound

  • Patch-clamp rig with amplifier and data acquisition system

Protocol:

  • Establish a whole-cell patch-clamp configuration on an N18 cell.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit calcium currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Perfuse the cell with the CB1 agonist (e.g., 100 nM WIN 55212-2) and record the inhibition of the calcium current.

  • In the continued presence of the agonist, co-apply varying concentrations of this compound and record the reversal of the current inhibition.

  • Data Analysis:

    • Measure the peak calcium current amplitude in the presence of the agonist alone and with different concentrations of this compound.

    • Plot the percentage of reversal of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

B. Activation of Inwardly Rectifying Potassium (GIRK) Channels in AtT-20-CB1 Cells

Materials:

  • AtT-20 cells stably expressing the CB1 receptor (AtT-20-CB1)

  • External solution: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH

  • Internal solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with KOH

  • CB1 receptor agonist (e.g., WIN 55212-2)

  • Test compound: this compound

Protocol:

  • Establish a whole-cell patch-clamp configuration on an AtT-20-CB1 cell.

  • Hold the cell at a holding potential of -60 mV.

  • Apply a voltage ramp from -120 mV to -40 mV to measure the inwardly rectifying potassium current.

  • Perfuse the cell with the CB1 agonist (e.g., 100 nM WIN 55212-2) to activate the GIRK current.

  • To test for antagonism, pre-incubate the cells with this compound (e.g., 1 µM) before applying the agonist and observe the blockade of current activation.

  • Data Analysis:

    • Measure the amplitude of the agonist-activated current in the absence and presence of this compound.

    • Quantify the percentage of inhibition of the agonist-induced current by this compound.

Electrophysiology Experimental Workflow

cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Patch Establish Whole-Cell Patch-Clamp Baseline Record Baseline Ion Channel Current Patch->Baseline Agonist_App Apply CB1 Agonist Baseline->Agonist_App Antagonist_App Apply this compound Agonist_App->Antagonist_App Analysis Measure Current Modulation and Calculate IC50 Antagonist_App->Analysis

Caption: General workflow for whole-cell patch-clamp electrophysiology experiments.

References

Application Notes and Protocols for Preparing LY320135 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] Developed in the 1990s by Eli Lilly, it serves as a valuable tool in scientific research for investigating the endocannabinoid system.[3] Proper preparation of a stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing properties for many organic compounds.[4][5][6] These application notes provide a detailed protocol for preparing a stock solution of this compound in DMSO, along with relevant physicochemical data and an overview of its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
IUPAC Name 4-[6-methoxy-2-(4-methoxyphenyl)1-benzofuran-3-carbonyl]benzonitrile[3]
Molecular Formula C₂₄H₁₇NO₄[3]
Molar Mass 383.403 g/mol [3]
Appearance Orange powder[7]
Solubility in DMSO ≥10 mg/mL[7]
Storage Temperature (Powder) 2-8°C[7]
Storage of Stock Solution -20°C or -80°C

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist at the CB1 receptor, exhibiting a significantly higher affinity for CB1 over the CB2 receptor.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist (e.g., anandamide), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor activation also modulates ion channels, resulting in the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels.[1]

As an antagonist, this compound binds to the CB1 receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous or exogenous agonists, thereby preventing the downstream signaling cascade. This action reverses the agonist-induced inhibition of adenylyl cyclase and modulation of ion channels.[1]

LY320135_Mechanism_of_Action cluster_0 Cell Membrane CB1 CB1 Receptor G_protein Gi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel N-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Inhibited) K_Channel K⁺ Channel K_efflux K⁺ Efflux (Activated) Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks G_protein->AC Inhibits G_protein->Ca_Channel Inhibits G_protein->K_Channel Activates ATP ATP ATP->AC

Figure 1. Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound and DMSO. Handle the this compound powder in a chemical fume hood to avoid inhalation. Wear appropriate PPE throughout the procedure.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molar mass (383.403 g/mol ).

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 383.403 g/mol = 0.003834 g

      • Mass (mg) = 3.834 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out approximately 3.83 mg of this compound powder into the tared container. Record the exact mass.

  • Dissolving the Compound:

    • Based on the actual mass of this compound weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 383.403 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of DMSO to the container with the this compound powder.

    • Cap the container tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Application in Cell Culture

When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should typically be kept below 0.5%, and ideally at or below 0.1%.[3]

Workflow for Diluting Stock Solution for Cell Culture:

Dilution_Workflow Stock 10 mM this compound in 100% DMSO (Stored at -80°C) Intermediate Intermediate Dilution (e.g., 1 mM in DMSO or media) Stock->Intermediate Dilute 1:10 Working Final Working Concentration in Culture Medium (e.g., 10 µM) Intermediate->Working Dilute 1:100 Final_DMSO Final DMSO Concentration < 0.5% Working->Final_DMSO

Figure 2. Example workflow for diluting this compound stock solution for cell culture experiments.

Example Dilution for a Final Concentration of 10 µM:

  • Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the stock 1:10 in sterile cell culture medium or DMSO to obtain a 1 mM solution.

  • Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. To get a final concentration of 10 µM from a 1 mM intermediate stock, you would perform a 1:100 dilution.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[3]

By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to achieve reliable and reproducible results in their investigations of the endocannabinoid system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] It exhibits a significantly higher affinity for the CB1 receptor over the CB2 receptor, making it a valuable tool for investigating the physiological and pathological roles of the CB1 signaling pathway.[3][4] These application notes provide an overview of the recommended concentrations of this compound for various cell culture assays, detailed experimental protocols, and a summary of its mechanism of action.

Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, blocking the effects of cannabinoid agonists such as anandamide (B1667382) and WIN 55212-2.[4] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi/o).[1][5][6] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).[7] Furthermore, CB1 receptor activation can influence ion channels, leading to the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels.[3][4] By blocking the CB1 receptor, this compound can reverse or prevent these agonist-induced effects.

Recommended Concentration of this compound for Cell Culture Assays

The optimal concentration of this compound will vary depending on the cell line, the specific assay, and the experimental design (e.g., use as a standalone agent or in combination with a CB1 agonist). Based on available literature, a general starting point for most cell-based assays is in the low micromolar to nanomolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell Line(s)Concentration RangeNotes
Cell Viability (MTT) Assay Human leukemia HL60 and U937 cells10 µMUsed as a pre-treatment for 30 minutes before the addition of another compound.[8]
cAMP Accumulation Assay Chinese Hamster Ovary (CHO) cells expressing the CB1 receptor1 nM - 10 µMUsed to functionally reverse anandamide-mediated adenylate cyclase inhibition.[3][9]
Calcium Current Inhibition Assay N18 cells0.1 nM - 1 µMReverses calcium current inhibition induced by WIN 55212-2, with a reported IC50 of 55 ± 10 nM.[4][9]
Potassium Channel Activation Assay AtT-20-CB1 cells1 µMPrevents the activation of inwardly rectifying potassium current by WIN 55212-2.[4][9]
Receptor Binding Assay CHO-CB1 and L-CB1 cells, Rat cerebellum membranesKi ≈ 141 - 224 nMInhibition constant (Ki) for binding to the CB1 receptor.[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability, based on a method where it was used as a pre-treatment.[8]

Materials:

  • Cells of interest (e.g., HL60 or U937)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) or adaptation.

  • Compound Preparation: Prepare dilutions of this compound in complete culture medium from the stock solution.

  • Treatment:

    • For assessing the direct effect of this compound, remove the old medium and add 100 µL of the medium containing various concentrations of this compound.

    • For use as an antagonist, pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 30 minutes.[8] Following pre-treatment, add the CB1 agonist or other treatment and incubate for the desired period (e.g., 12, 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value if a dose-response was performed.

Western Blotting

This protocol provides a general method for analyzing changes in protein expression or phosphorylation status in response to this compound treatment.

Materials:

  • Cells of interest cultured in appropriate vessels

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against phosphorylated or total proteins in the CB1 signaling pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate time. Include vehicle-treated and positive/negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (dose-response or fixed concentration) B->C D Incubate for desired period (e.g., 24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Data Analysis (% Viability, IC50) H->I

A simplified workflow for a typical cell viability assay.

CB1_Signaling_Pathway cluster_pathway CB1 Receptor Signaling Pathway CB1_Agonist CB1 Agonist (e.g., Anandamide) CB1_Receptor CB1 Receptor CB1_Agonist->CB1_Receptor Activates This compound This compound This compound->CB1_Receptor Inhibits Gi_o Gi/o Protein CB1_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits Ca_Channel N-type Ca2+ Channel Gi_o->Ca_Channel Inhibits K_Channel GIRK K+ Channel Gi_o->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Ca_Channel->Cellular_Response K_Channel->Cellular_Response

CB1 receptor signaling and the inhibitory action of this compound.

References

Application Notes: Antagonism of WIN 55,212-2 Induced Effects by LY320135

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing LY320135 to block the effects induced by WIN 55,212-2, a potent cannabinoid receptor agonist. WIN 55,212-2 is a non-selective agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), eliciting a wide range of physiological and cellular responses.[1][2][3][4] this compound is a selective antagonist for the CB1 receptor, making it a valuable tool for dissecting the specific contributions of CB1 receptor activation in complex biological systems.[5][6][7] These protocols are intended to guide researchers in designing and executing experiments to investigate the antagonism of WIN 55,212-2's effects by this compound in both in vitro and in vivo models.

Data Presentation

Table 1: Receptor Binding Affinities (Ki)
CompoundCB1 Receptor (human)CB2 Receptor (human)Selectivity (CB2/CB1)Reference
WIN 55,212-21.9 nM3.3 nM~1.7[1][4]
This compound224 nM>10,000 nM>44[5][6]
This compound (rat cerebellum)203 nM>10,000 nM (rat spleen)>49[5][6]
Table 2: Functional Antagonism of WIN 55,212-2 by this compound
Experimental ModelEffect of WIN 55,212-2AntagonistConcentration of this compoundObserved BlockadeReference
N18 cellsInhibition of N-type calcium channelsThis compoundIC50 = 55 ± 10 nMReversal of inhibition[6][8]
AtT-20-CB1 cellsActivation of inwardly rectifying potassium channelsThis compound1 µMPrevention of activation[6][8]
Anesthetized RatInhibition of pentagastrin-stimulated gastric acid secretionThis compound1 mg/kg, i.v.Prevention of inhibition[9]
Rat Prostate GlandInhibition of smooth muscle contractionThis compound1 µMReversal of inhibition[10]
Rat Vas DeferensInhibition of contractile responseThis compoundNot specifiedDextral shift in agonist concentration-response curve[11]
Mouse IleumReduction of electrically-evoked contractionsThis compound100 nMReversal of inhibition[12]

Signaling Pathways and Experimental Workflow

WIN 55,212-2 Signaling and this compound Blockade

WIN 55,212-2, upon binding to the CB1 receptor, initiates a cascade of intracellular signaling events. This is primarily mediated through the G-protein Gαi/o, leading to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels.[5] Downstream of this, WIN 55,212-2 can modulate various ion channels, including the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels.[6] It also activates the mitogen-activated protein kinase (MAPK) cascade.[1][13] this compound acts as a competitive antagonist at the CB1 receptor, preventing WIN 55,212-2 from binding and thereby blocking these downstream signaling events.

cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activation WIN WIN 55,212-2 WIN->CB1 Agonist Binding LY This compound LY->CB1 Antagonist Blockade AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Analysis prep Prepare Cells or Tissues control Vehicle Control win WIN 55,212-2 Alone ly This compound Alone combo This compound + WIN 55,212-2 assay Perform Functional Assay (e.g., cAMP, Ion Channel, Behavioral) control->assay win->assay ly->assay combo->assay data Data Collection & Analysis assay->data conclusion Conclusion on Blockade Effect data->conclusion

References

Application Notes and Protocols for LY320135 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing LY320135 in radioligand binding assays to characterize its interaction with cannabinoid receptors. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the cannabinoid receptor CB1.[1] It displays a significantly higher affinity for the CB1 receptor compared to the CB2 receptor, making it a valuable tool for investigating the endocannabinoid system.[2][3] Radioligand binding assays are a fundamental technique to determine the affinity of ligands like this compound for their target receptors. This document outlines a detailed protocol for a competitive radioligand binding assay using this compound.

Data Presentation

The binding affinity of this compound for cannabinoid receptors has been determined in various studies. The following tables summarize the reported equilibrium inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors

ReceptorCell Line/TissueRadioligandKi (nM)Reference
CB1L-CB1 Cells[3H]-CP 55,940141[2]
CB1CHO-CB1 CellsNot Specified224[3][4]
CB1Rat CerebellumNot Specified203[3]
CB2CHO-CB2 Cells[3H]-CP 55,94014,900[2]
CB2CHO CellsNot Specified>10,000[3][4]
CB2Rat SpleenNot Specified>10,000[3]

Table 2: Functional Activity (IC50) of this compound

AssayCell LineAgonistIC50 (nM)Reference
Reversal of ICa InhibitionN18 CellsWIN 55212-255 ± 10[2]
Inhibition of Anandamide-mediated cAMP AccumulationCHO-CB1 CellsAnandamide734 ± 122[4]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor. This protocol is based on methodologies commonly used for cannabinoid receptor binding assays.

Membrane Preparation from CB1-Expressing Cells or Tissues

This protocol describes the preparation of cell membranes from cultured cells expressing the CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from tissues with high CB1 receptor density (e.g., rat cerebellum).

Materials:

  • CB1-expressing cells or tissue

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Sucrose Buffer: 20 mM sucrose, 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.

  • Homogenize the cells or tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000-30,000 x g for 30 minutes at 4°C to pellet the membranes.[5]

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in Sucrose Buffer for storage at -80°C or directly in Assay Buffer for immediate use.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay

This protocol details a filtration-based competitive binding assay using [3H]-CP 55,940 as the radioligand.

Materials:

  • CB1 receptor membrane preparation

  • [3H]-CP 55,940 (Radioligand)

  • This compound (Test Compound)

  • Non-specific binding control (e.g., 1 µM unlabeled CP 55,940)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4[6]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4[6]

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate this compound dilution.

    • 50 µL of [3H]-CP 55,940 at a fixed concentration (typically at or below its Kd).

    • 150 µL of the CB1 membrane preparation (protein concentration should be optimized).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plates.

  • Wash the filters multiple times with ice-cold Wash Buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

Data Analysis
  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CB1 receptor signaling pathway and the experimental workflow for the radioligand binding assay.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cannabinoid_Agonist Cannabinoid Agonist (e.g., Anandamide, WIN 55212-2) Cannabinoid_Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: CB1 Receptor Signaling Pathway.

G A 1. Membrane Preparation (from CB1-expressing cells/tissue) B 2. Assay Setup (96-well plate) - Membranes - [3H]-CP 55,940 (Radioligand) - this compound (Test Compound) A->B C 3. Incubation (e.g., 60-90 min at 30°C) B->C D 4. Filtration & Washing (Separate bound from free radioligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Radioligand Binding Assay Workflow.

References

Application of LY320135 in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LY320135 is a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] With a significantly higher affinity for the CB1 receptor over the CB2 receptor, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endocannabinoid system in the central nervous system (CNS).[1][2] The hippocampus, a brain region critical for learning and memory, exhibits high expression of CB1 receptors, primarily on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons.[3][4][5]

Endocannabinoids, acting as retrograde messengers, tonically regulate synaptic transmission and plasticity in the hippocampus. This modulation is a key factor in processes such as long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. The application of this compound in hippocampal slice electrophysiology allows for the acute blockade of CB1 receptors, enabling researchers to dissect the specific contributions of the endocannabinoid system to synaptic function and plasticity. These application notes provide an overview of the expected effects of this compound and detailed protocols for its use in standard hippocampal electrophysiology paradigms.

Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, thereby blocking the effects of endogenously released endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) as well as exogenously applied CB1 receptor agonists.[1][2] In the hippocampus, presynaptic CB1 receptors are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, suppression of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels.[3] This cascade of events ultimately reduces the probability of neurotransmitter release from the presynaptic terminal.

By antagonizing these receptors, this compound is expected to disinhibit neurotransmitter release that is tonically suppressed by endocannabinoids. This can lead to an enhancement of synaptic transmission and an augmentation of synaptic plasticity, particularly long-term potentiation (LTP).

Data Presentation: Expected Effects of CB1 Receptor Antagonism

The following tables summarize quantitative data from studies using CB1 receptor antagonists, such as AM251 and rimonabant, which are expected to have similar effects to this compound in hippocampal slice electrophysiology.

Table 1: Effect of CB1 Receptor Antagonism on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region

ParameterConditionReported EffectReference
fEPSP Slope Potentiation (LTP Magnitude) Control (Weak Theta-Burst Stimulation)26.7 ± 5.5%[6]
AM251 (1 µM)46.5 ± 5.4%[6]
Rimonabant (1 µM)53.5 ± 12.8%[6]
fEPSP Slope Potentiation (LTP Magnitude) Control (Moderate Stimulation)Facilitated in the presence of a CB1 antagonist[7]
Control (Robust Stimulation)Unchanged by CB1 blockade[7]

Table 2: Effect of CB1 Receptor Antagonism on Basal Synaptic Transmission and Paired-Pulse Facilitation (PPF)

ParameterConditionReported EffectReference
Basal Synaptic Transmission (fEPSP slope) AM251No significant change in input/output curves[6]
Paired-Pulse Ratio (PPR) AM251Not influenced by LTP induction in the presence of the antagonist[8]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).

G cluster_presynaptic Presynaptic Terminal cluster_drug Pharmacological Intervention CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca2+ Channel Gi_o->Ca_channel Inhibits K_channel K+ Channel Gi_o->K_channel Activates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release This compound This compound This compound->CB1R Antagonizes Endocannabinoid Endocannabinoid Endocannabinoid->CB1R Activates

Figure 1. CB1 Receptor Signaling Pathway and Site of this compound Action.

G cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Sacrifice Animal Sacrifice Brain_Extraction Brain Extraction Animal_Sacrifice->Brain_Extraction Hippocampal_Dissection Hippocampal Dissection Brain_Extraction->Hippocampal_Dissection Slicing Vibratome Slicing (300-400 µm) Hippocampal_Dissection->Slicing Recovery Recovery in ACSF (>1 hr) Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Placement Place Stimulating & Recording Electrodes Transfer->Placement Baseline Record Baseline fEPSPs (20-30 min) Placement->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application LTP_Induction Induce LTP (e.g., Theta-Burst Stimulation) Drug_Application->LTP_Induction Post_LTP Record Post-LTP fEPSPs (≥60 min) LTP_Induction->Post_LTP Measure_Slope Measure fEPSP Slope Post_LTP->Measure_Slope Normalize Normalize to Baseline Measure_Slope->Normalize Compare Compare LTP Magnitude (Control vs. This compound) Normalize->Compare

Figure 2. Experimental Workflow for Hippocampal Slice Electrophysiology with this compound.

G cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_prediction Predicted Outcome Hypo Endocannabinoids tonically suppress synaptic plasticity in the hippocampus. Apply_this compound Apply this compound to hippocampal slices Hypo->Apply_this compound Block_CB1R CB1 Receptors are Blocked Apply_this compound->Block_CB1R Measure_LTP Measure Long-Term Potentiation (LTP) Enhanced_LTP Enhanced LTP Magnitude Measure_LTP->Enhanced_LTP Remove_Suppression Tonic Suppression is Removed Block_CB1R->Remove_Suppression Remove_Suppression->Enhanced_LTP

References

How to use LY320135 in a cAMP accumulation functional assay

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding LY320135

Initial analysis indicates a discrepancy in the provided topic. This compound is not a glucagon (B607659) receptor antagonist; it is well-characterized in scientific literature as a selective antagonist for the cannabinoid CB1 receptor. This document will therefore proceed by first clarifying the pharmacology of this compound and then providing detailed application notes and protocols for a cAMP accumulation functional assay using established glucagon receptor antagonists, as this appears to be the user's primary interest.

Application Notes: Glucagon Receptor Antagonism in a cAMP Accumulation Functional Assay

Introduction

The glucagon receptor (GCGR) is a Gs protein-coupled receptor (GPCR) primarily expressed in the liver that plays a critical role in glucose homeostasis.[1] Activation of the GCGR by its endogenous ligand, glucagon, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling cascade ultimately results in hepatic glucose production. Antagonizing this receptor is a key therapeutic strategy for the treatment of type 2 diabetes, as it can reduce excessive glucose output from the liver.[1]

A cell-based cAMP accumulation assay is a robust method to quantify the functional activity of glucagon receptor antagonists. This assay measures the ability of a compound to inhibit the glucagon-induced increase in intracellular cAMP levels. The potency of an antagonist is typically expressed as an IC50 value, which is the concentration of the compound that inhibits 50% of the maximal cAMP production stimulated by a fixed concentration of glucagon.

This document provides a detailed protocol for determining the potency of glucagon receptor antagonists using a homogeneous time-resolved fluorescence (HTRF) based cAMP assay, a common and sensitive method for this application. The principles and general workflow can be adapted for other detection technologies such as AlphaScreen® or luminescence-based biosensors (e.g., GloSensor™).

Featured Glucagon Receptor Antagonists

Several potent and selective glucagon receptor antagonists have been developed and characterized in cAMP assays. For the purpose of this protocol, we will reference MK-0893 and L-168,049, two well-documented non-peptidyl antagonists.

  • MK-0893: A potent and selective glucagon receptor antagonist with a reported IC50 of 15.7 nM in a functional cAMP assay.[2][3]

  • L-168,049: A potent, non-competitive antagonist of the human glucagon receptor with a reported IC50 of 41 nM in a glucagon-stimulated cAMP synthesis assay.[4][5][6]

  • des-His1-[Glu9]-glucagon amide: A peptide-based glucagon receptor antagonist.[7][8]

Data Presentation

The following table summarizes the in vitro functional potency of selected glucagon receptor antagonists in cAMP accumulation assays.

CompoundReceptorCell LineAssay TypeIC50 (nM)Reference(s)
MK-0893 Human Glucagon ReceptorCHOcAMP Accumulation15.7[2][3]
L-168,049 Human Glucagon ReceptorCHOcAMP Synthesis41[4][5][6]

Mandatory Visualizations

Signaling Pathway Diagram

Gs_Pathway cluster_membrane Cell Membrane GCGR Glucagon Receptor (GCGR) Gs Gs Protein GCGR->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Gs->AC activates Glucagon Glucagon (Agonist) Glucagon->GCGR binds Antagonist GCGR Antagonist (e.g., MK-0893) Antagonist->GCGR blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Glucose Production) PKA->Response phosphorylates targets

Caption: Glucagon receptor signaling pathway and point of antagonist inhibition.

Experimental Workflow Diagram

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Prepare Cells (CHO-hGCGR) Seed in 384-well plate prep_compounds 2. Prepare Compounds Serial dilutions of Antagonist Fixed concentration of Glucagon (Agonist) add_antagonist 3. Add Antagonist to cells prep_compounds->add_antagonist pre_incubate 4. Pre-incubate add_antagonist->pre_incubate add_agonist 5. Add Glucagon (Agonist) Stimulate for 30 min at RT pre_incubate->add_agonist add_reagents 6. Add HTRF Lysis & Detection Reagents add_agonist->add_reagents incubate_detect 7. Incubate for 60 min at RT (protected from light) add_reagents->incubate_detect read_plate 8. Read Plate (HTRF-compatible reader at 665nm & 620nm) incubate_detect->read_plate calc_ratio 9. Calculate HTRF Ratio (665nm / 620nm) read_plate->calc_ratio plot_curve 10. Plot Dose-Response Curve (Ratio vs. log[Antagonist]) calc_ratio->plot_curve calc_ic50 11. Calculate IC50 plot_curve->calc_ic50

References

Application Notes and Protocols for LY320135 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

LY320135 acts as a selective antagonist at the CB1 receptor, which is predominantly expressed in the central nervous system. By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous cannabinoid agonists, this compound inhibits the downstream signaling cascades typically initiated by CB1 receptor activation. This includes the modulation of adenylyl cyclase activity and ion channel function.[1][2]

Quantitative Data

The following table summarizes the in vitro binding affinity of this compound for the CB1 receptor.

ParameterValueSpecies/SystemReference
Ki for CB1 Receptor4.0 nMRat brain membranes[1][2]

Recommended Administration Routes and Protocols

The choice of administration route for in vivo studies with this compound will depend on the specific experimental goals, such as desired pharmacokinetic profile and target engagement. Based on common practices for preclinical drug evaluation, the following routes are recommended.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.

Protocol for Intraperitoneal Administration in Mice:

  • Preparation: Dissolve this compound in a suitable vehicle (see Vehicle Formulations section). The final concentration should be calculated based on the desired dose and an injection volume of 5-10 mL/kg body weight.

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the solution.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.

Oral Gavage

Oral gavage ensures a precise dose is delivered directly to the stomach, making it a suitable method for oral bioavailability and efficacy studies.

Protocol for Oral Gavage in Rats:

  • Preparation: Formulate this compound in an appropriate vehicle. The volume should typically not exceed 10 mL/kg body weight for rats.

  • Animal Restraint: Hold the rat firmly but gently, with the head and body in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the esophagus and advance it into the stomach.

  • Administration: Once the needle is correctly positioned, administer the formulation slowly.

  • Post-administration Care: Return the animal to its cage and monitor for any signs of discomfort or procedural complications.

Vehicle Formulations

Due to its likely hydrophobic nature, this compound will require a vehicle that can solubilize or suspend the compound for administration. The choice of vehicle is critical to ensure accurate dosing and minimize any confounding effects.

Commonly Used Vehicles for Poorly Soluble Compounds:

  • For Intraperitoneal Injection:

    • A mixture of DMSO, Cremophor EL (or a similar solubilizing agent like Kolliphor® HS 15), and saline. A typical ratio might be 10% DMSO, 10% Cremophor EL, and 80% saline. It is crucial to assess the tolerability of the chosen vehicle in a pilot study.

  • For Oral Gavage:

Note: The stability of this compound in the chosen vehicle should be determined prior to in vivo experiments.

Signaling Pathway and Experimental Workflow Diagrams

CB1 Receptor Signaling Pathway Antagonized by this compound

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Cannabinoid Cannabinoid Agonist Cannabinoid->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Antagonistic action of this compound on the CB1 receptor signaling pathway.

General Experimental Workflow for In Vivo Evaluation of this compound

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A Compound Formulation (this compound in Vehicle) D Compound Administration (e.g., IP or Oral Gavage) A->D B Animal Acclimation (e.g., Mice or Rats) C Randomization into Treatment Groups (Vehicle, this compound doses) B->C C->D E Pharmacokinetic Studies (Blood/Tissue Sampling) D->E F Pharmacodynamic/Behavioral Assessments D->F G Sample Analysis (e.g., LC-MS/MS) E->G H Data Analysis and Statistical Evaluation F->H G->H I Interpretation of Results H->I

Caption: A generalized workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for LY320135 Studies Using CB1 Receptor-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LY320135 is a well-characterized antagonist of the cannabinoid 1 (CB1) receptor, playing a crucial role in investigating the endocannabinoid system.[1] It is a potent and selective antagonist with a Ki of 141 nM for the CB1 receptor and exhibits over 70-fold selectivity over the CB2 receptor.[2] These application notes provide detailed information on the use of specific cell lines expressing the CB1 receptor for the pharmacological characterization of this compound. The included protocols and data will guide researchers in setting up and interpreting experiments aimed at studying CB1 receptor function and modulation.

Cell Lines for this compound Studies

Several cell lines have been successfully utilized to study the interaction of this compound with the CB1 receptor. These cells are typically engineered to stably express the human or rat CB1 receptor, providing a consistent and reproducible system for in vitro pharmacology.

Recommended Cell Lines:

  • CHO-K1 (Chinese Hamster Ovary): These cells are a popular choice due to their robust growth characteristics and low endogenous GPCR expression, making them an ideal background for stably expressing the CB1 receptor (CHO-CB1). They have been extensively used to characterize the antagonistic properties of this compound in functional assays such as cAMP accumulation.[2]

  • HEK293 (Human Embryonic Kidney): HEK293 cells are another widely used cell line for recombinant protein expression.[3][4][5] They are easily transfected and can achieve high levels of CB1 receptor expression, suitable for both binding and functional studies.

  • AtT-20 (Mouse Pituitary Tumor): These neuroendocrine cells endogenously express components of signaling pathways relevant to CB1 receptor function, such as inwardly rectifying potassium channels.[6] AtT-20 cells stably expressing the CB1 receptor (AtT-20-CB1) are particularly useful for investigating the effects of this compound on ion channel modulation.[6][7]

  • N18 (Mouse Neuroblastoma): N18 neuroblastoma cells have been used to study the effect of this compound on N-type calcium channels, providing a neuronal-like context for investigating CB1 receptor signaling.[2][6]

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the key quantitative data for this compound at the CB1 receptor, derived from studies using the aforementioned cell lines.

ParameterCell Line/TissueValueAssay TypeReference
Ki Mammalian Cell Line (unspecified)141 nMRadioligand Binding[7][8]
Ki Cell lines (unspecified, transfected)224 nMRadioligand Binding[2][6]
Ki Rat Cerebellum (endogenous)203 nMRadioligand Binding[2][6]
IC50 CHO-CB1 Cells734 ± 122 nMcAMP Accumulation (vs. Anandamide)[7]
IC50 N18 Cells55 ± 10 nMCalcium Current Inhibition (vs. WIN 55212-2)[6][7]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay in CHO-CB1 Cells

This protocol describes a method to determine the antagonistic effect of this compound on agonist-induced inhibition of cAMP accumulation in CHO cells stably expressing the CB1 receptor.

Materials:

  • CHO-CB1 cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Forskolin (B1673556)

  • CB1 receptor agonist (e.g., Anandamide, WIN 55212-2)

  • This compound

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay)

  • 96-well or 384-well microplates

Methodology:

  • Cell Culture: Culture CHO-CB1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into the desired microplate at a density optimized for the cAMP assay kit. Allow cells to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the CB1 agonist in assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the CB1 agonist at a fixed concentration (typically EC80) to all wells except the basal and forskolin-only controls.

  • Forskolin Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylate cyclase and induce cAMP production. The final concentration of forskolin should be optimized to produce a robust signal window.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Lyse the cells and detect the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Mandatory Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel N-type Ca2+ Channel Gi->Ca_channel Inhibits K_channel GIRK Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Agonist Agonist (e.g., Anandamide) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream cAMP_Workflow start Start culture Culture CHO-CB1 Cells start->culture seed Seed Cells into Microplate culture->seed prepare Prepare this compound and Agonist Dilutions seed->prepare preincubate Pre-incubate with This compound prepare->preincubate stimulate_agonist Add CB1 Agonist preincubate->stimulate_agonist stimulate_forskolin Add Forskolin stimulate_agonist->stimulate_forskolin incubate Incubate at 37°C stimulate_forskolin->incubate detect Lyse Cells and Detect cAMP incubate->detect analyze Data Analysis (IC50) detect->analyze end End analyze->end

References

Troubleshooting & Optimization

LY320135 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with LY320135. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in aqueous buffers during experiments.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₁₇NO₄[1][2]
Molar Mass 383.4 g/mol [1][2]
Appearance Orange powderN/A
Solubility in DMSO Soluble to 30 mM[3]
Aqueous Solubility Very low (publicly available quantitative data is limited)N/A

FAQs and Troubleshooting Guide

This section addresses common questions and issues encountered when handling this compound in aqueous solutions.

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

A1: this compound is known to have poor aqueous solubility. Here are several strategies you can employ to improve its dissolution:

  • Use of Co-solvents: For poorly soluble compounds, water-miscible organic solvents can be used as co-solvents with aqueous buffers.[4] Start by preparing a concentrated stock solution of this compound in a suitable organic solvent such as DMSO (soluble up to 30 mM)[3]. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect your results.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to increase the solubility of hydrophobic compounds by forming micelles. A typical starting concentration is 0.1% to 1% (w/v).

  • Sonication and Heating: Gentle sonication can help to break down powder agglomerates and increase the surface area for dissolution. Gentle warming (e.g., to 37°C) can also improve solubility, but be cautious about potential compound degradation at higher temperatures.

Q2: What is a reliable method for determining the aqueous solubility of this compound?

A2: A common and reliable method is the shake-flask method. This involves adding an excess amount of the solid compound to a specific aqueous buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then separating the undissolved solid from the saturated solution by filtration or centrifugation. The concentration of the dissolved compound in the filtrate or supernatant is then quantified using a suitable analytical method like HPLC-UV.

Q3: How can I prepare a stock solution of this compound?

A3: Given its good solubility in DMSO, it is recommended to prepare a high-concentration stock solution in this solvent (e.g., 10-30 mM). This stock can then be serially diluted to your desired final concentration in your aqueous experimental medium. When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing to prevent precipitation.

Q4: I see precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. How can I prevent this?

A4: This is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can try increasing the percentage of DMSO in your final solution. However, always run a vehicle control to account for any effects of the solvent.

  • Use a Different Dilution Method: Instead of a single large dilution, try a stepwise dilution. Also, ensure rapid mixing upon addition of the stock to the buffer.

  • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant to your aqueous buffer before adding the this compound stock can help maintain its solubility.

Illustrative Aqueous Solubility Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the limited publicly available information on the aqueous solubility of this compound. Researchers should determine the solubility experimentally for their specific buffer systems and conditions.

Buffer System (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffered Saline (7.4)25< 1< 2.6
Phosphate Buffered Saline (7.4)37< 1.5< 3.9
Acetate Buffer (5.0)25< 1< 2.6
Acetate Buffer (5.0) with 0.5% Tween® 8025~15~39.1
Borate Buffer (8.0)25< 1.2< 3.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out 3.834 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Shake-Flask Method for Aqueous Solubility Determination
  • Preparation: To a series of glass vials, add an excess amount of this compound powder (e.g., 1 mg) to 1 mL of each aqueous buffer to be tested.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant without disturbing the pellet. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV. A standard curve of this compound in the corresponding buffer (with any co-solvents) should be prepared for accurate quantification.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Aqueous Solubility Determination weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store add_excess Add Excess this compound to Buffer store->add_excess Use Stock for Standards equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Centrifuge/Filter equilibrate->separate quantify Quantify by HPLC-UV separate->quantify

Experimental Workflow for this compound Solubility Studies

troubleshooting_tree start Precipitation Observed? check_conc Is Concentration Critical? start->check_conc sol_lower_conc Lower Final Concentration end_precip Precipitation Resolved sol_lower_conc->end_precip sol_cosolvent Increase Co-solvent % sol_cosolvent->end_precip sol_surfactant Add Surfactant sol_surfactant->end_precip sol_sonicate Sonicate During Dilution end_reformulate Consider Reformulation sol_sonicate->end_reformulate check_conc->sol_lower_conc No check_solvent Is Co-solvent Tolerated? check_conc->check_solvent Yes check_solvent->sol_cosolvent Yes check_surfactant Is Surfactant Compatible? check_solvent->check_surfactant No check_surfactant->sol_surfactant Yes check_surfactant->sol_sonicate No

References

Potential off-target effects of LY320135 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CB1 receptor antagonist, LY320135. The focus is on understanding and mitigating potential off-target effects, particularly when using the compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] It functions by binding to the CB1 receptor and blocking the effects of cannabinoid agonists like anandamide (B1667382).[3][4] Functionally, it has been shown to reverse agonist-mediated inhibition of adenylate cyclase and modulate ion channel activity.[3][4]

Q2: What are the known off-targets for this compound?

A2: While this compound is highly selective for the CB1 receptor over the CB2 receptor (over 70-fold selectivity)[2][3][4], binding to other receptors has been observed at micromolar concentrations. At high concentrations, it may interact with muscarinic receptors (Ki of 2.1 µM) and serotonin (B10506) 5-HT2 receptors (Ki of 6.4 µM).[1] It is generally understood that at higher doses, the compound may bind to a range of non-cannabinoid receptors.[2]

Q3: I'm observing a cellular effect at a high concentration of this compound that doesn't align with CB1 receptor antagonism. What could be the cause?

A3: This could be due to an off-target effect. When using concentrations that significantly exceed the Ki for the CB1 receptor (which is in the nanomolar range), the likelihood of engaging lower-affinity targets, such as the muscarinic and 5-HT2 receptors, increases.[1][5] It is also crucial to rule out experimental artifacts such as compound instability or poor solubility at high concentrations.[6][7]

Q4: How can I confirm if my observed results are due to an on-target or off-target effect of this compound?

A4: A multi-step validation approach is recommended:

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's affinity for the CB1 receptor (in the nM range).[1] Off-target effects will typically require much higher concentrations (in the µM range).[5]

  • Use a Structurally Unrelated Antagonist: Employ another CB1 antagonist with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[6][7]

  • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR to reduce or eliminate CB1 receptor expression in your cellular model. If the effect of this compound is lost in these cells, it confirms the involvement of the CB1 receptor.[7]

Q5: What is the maximum recommended final concentration of a solvent like DMSO in an assay?

A5: To avoid solvent-induced artifacts, the final concentration of DMSO in your assay medium should be kept as low as possible, typically below 0.5% and ideally at or below 0.1%.[6][7] Always run a vehicle-only control to assess the effect of the solvent on your experimental system.[6]

Data Presentation

Table 1: Binding Affinity (Ki) of this compound at On-Target and Off-Target Receptors
TargetKi ValueSource Tissue/Cell LineCitation(s)
On-Target
CB1 Receptor141 nMEctopically expressed in cell line[1][8]
CB1 Receptor203 - 224 nMRat cerebellum / Stably expressed in cell lines[3][4]
Off-Target
CB2 Receptor>10 µM - 14.9 µMRat spleen / Stably expressed in cell lines[1][3][4]
Muscarinic Receptors2.1 µMN/A[1]
5-HT2 Receptors6.4 µMN/A[1]
Table 2: Functional Potency (IC50) of this compound
Functional AssayIC50 ValueCell LineCitation(s)
Reversal of ICa inhibition by WIN 55212-255 ± 10 nMN18 cells[1][3]
Inhibition of anandamide-mediated cAMP accumulation734 ± 122 nMCHO cells[1]

Mandatory Visualization

G cluster_legend Legend agonist Cannabinoid Agonist (e.g., Anandamide) CB1R CB1 Receptor agonist->CB1R Activates This compound This compound This compound->CB1R Blocks Gi Gαi CB1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Activation Activation → Inhibition Inhibition ⊣ Antagonism Antagonism ⊣

CB1 Receptor Signaling Pathway and Antagonism by this compound.

Troubleshooting Guides

Scenario 1: High levels of cell death observed at concentrations >10 µM.

  • Possible Cause 1: Off-Target Toxicity. At high concentrations, this compound may be interacting with essential cellular targets, such as muscarinic or serotonergic receptors, leading to cytotoxicity.[1][5]

    • Troubleshooting Step 1: Perform a dose-response curve for cytotoxicity to determine the precise toxic concentration.

    • Troubleshooting Step 2: Compare the cytotoxic concentration to the IC50 for your desired on-target effect. If there is a sufficient therapeutic window, use the lowest effective concentration that does not cause excessive cell death.

    • Troubleshooting Step 3: If available, test specific antagonists for 5-HT2 or muscarinic receptors to see if they can rescue the cytotoxic phenotype, which would suggest a specific off-target interaction.

  • Possible Cause 2: Poor Compound Solubility. this compound may precipitate out of solution at high concentrations, forming aggregates that can be toxic to cells.[7]

    • Troubleshooting Step 1: Visually inspect your stock and final solutions for any cloudiness or precipitate.

    • Troubleshooting Step 2: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer to help prevent aggregation, and see if this reduces toxicity.[6]

    • Troubleshooting Step 3: Measure the solubility of this compound in your specific experimental media.

Scenario 2: Inconsistent or paradoxical results (e.g., observing an agonist-like effect).

  • Possible Cause: Complex Receptor Pharmacology. In some systems, CB1 receptor antagonists can unmask a stimulatory effect on adenylyl cyclase, which is normally masked by the stronger inhibitory G-protein (Gαi) signaling.[3][4] This is an on-target effect but can be misinterpreted.

    • Troubleshooting Step 1: Review the literature for the specific cell type you are using to understand its G-protein coupling profile.

    • Troubleshooting Step 2: Use pertussis toxin to uncouple Gαi from the receptor. This can help isolate other potential signaling pathways.[3][4]

    • Troubleshooting Step 3: Measure multiple downstream signaling outputs (e.g., cAMP levels, ion channel activity, ERK phosphorylation) to get a more complete picture of the cellular response.

G start Start: Unexpected Result with this compound check_conc Is concentration significantly > Ki (e.g., >1 µM)? start->check_conc off_target High Likelihood of Off-Target Effect check_conc->off_target Yes on_target Likely On-Target or Artifact check_conc->on_target No validate Validate On-Target Action: 1. Use 2nd CB1 antagonist 2. Use CB1 knockout/knockdown off_target->validate Confirm by exclusion end_off Conclusion: Off-Target Effect off_target->end_off on_target->validate check_sol Check for Solubility Issues & Vehicle Effects validate->check_sol complex_pharm Consider Complex On-Target Pharmacology (e.g., Gs coupling) check_sol->complex_pharm end_on Conclusion: Validated On-Target Effect complex_pharm->end_on

Decision tree for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the receptor of interest.

  • Radioligand specific for the receptor of interest (e.g., [³H]-NMS for muscarinic receptors).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer appropriate for the target receptor.

  • 96-well plates and filter mats (e.g., GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution series of this compound in binding buffer. A typical range would be from 100 µM down to 0.1 nM. Also, prepare a vehicle control (DMSO) and a positive control (a known unlabeled ligand for the receptor).

  • Plate Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and the appropriate concentration of the radioligand (typically at its Kd concentration).

  • Add Compound: Add the serially diluted this compound, vehicle, or positive control to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

Protocol 2: cAMP Accumulation Assay for Functional Antagonism

This protocol measures the ability of this compound to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing the CB1 receptor (CHO-CB1).[1]

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A CB1 agonist (e.g., anandamide or WIN 55212-2).

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Plate CHO-CB1 cells in a 96-well plate and grow to near confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

  • Agonist Stimulation: Add the CB1 agonist (at its EC80 concentration) along with a fixed concentration of forskolin to all wells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Determine the IC50 value, which represents the concentration of this compound required to reverse 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

G start Start: Suspected Off-Target Effect biochem Biochemical Assays (Cell-Free) start->biochem cellular Cell-Based Assays (Intact Cells) start->cellular binding Radioligand Binding (Determine Ki) biochem->binding orthogonal Orthogonal Validation binding->orthogonal functional Functional Assay (e.g., cAMP, Ca²⁺ flux) cellular->functional phenotypic Phenotypic Screen (e.g., Cytotoxicity) cellular->phenotypic functional->orthogonal phenotypic->orthogonal knockdown Target Knockdown/Knockout (siRNA, CRISPR) orthogonal->knockdown unrelated_cmpd Use Structurally Unrelated Inhibitor orthogonal->unrelated_cmpd conclusion Confirm/Refute Off-Target Hypothesis knockdown->conclusion unrelated_cmpd->conclusion

Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing LY320135 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro concentration of LY320135, a selective cannabinoid receptor 1 (CB1) antagonist, to minimize cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the cannabinoid receptor CB1.[1] It functions by binding to the CB1 receptor and preventing its activation by endocannabinoids or cannabinoid agonists. At higher concentrations, it can also act as an inverse agonist, which may contribute to its pharmacological effects.[1]

Q2: At what concentration should I start my experiments with this compound?

A2: For functional assays investigating CB1 antagonism, concentrations in the nanomolar to low micromolar range are typically effective. The Ki value for this compound at the CB1 receptor is approximately 224 nM.[2] However, the optimal concentration is cell-type dependent. It is crucial to perform a dose-response curve to determine the effective concentration for your specific cell line and experimental endpoint.

Q3: Is cytotoxicity an expected outcome when using this compound?

A3: While this compound is designed to be a selective CB1 antagonist, high concentrations or off-target effects could potentially lead to cytotoxicity. Some benzofuran (B130515) derivatives, the chemical class to which this compound belongs, have been shown to exhibit cytotoxic effects.[3][4][5][6][7] Therefore, it is essential to experimentally determine the cytotoxic profile of this compound in your specific cell model.

Q4: What are the initial steps to take if I observe unexpected cytotoxicity?

A4: If you observe unexpected cytotoxicity, first verify the basics of your experimental setup. This includes confirming the final concentration of this compound, checking the health and passage number of your cell culture, and ensuring the solvent (e.g., DMSO) concentration is at a non-toxic level. It is also advisable to repeat the experiment with freshly prepared reagents.

Q5: Could the observed cytotoxicity be an artifact of the assay itself?

A5: Yes, some cytotoxicity assays can be prone to artifacts. For example, compounds can interfere with the reagents used in MTT assays. It is recommended to include proper controls, such as a "compound-only" control (without cells), to account for any potential assay interference. If artifacts are suspected, consider using an alternative cytotoxicity assay that relies on a different detection principle.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

Problem Possible Cause Suggested Solution
High cytotoxicity observed even at low concentrations Cell line is particularly sensitive to this compound.Perform a broader dose-response experiment with concentrations starting from the low nanomolar range. Consider using a less sensitive cell line if appropriate for the research question.
Contamination of cell culture (e.g., mycoplasma).Test cell cultures for contamination. Use fresh, certified cell stocks.
This compound stock solution is at a higher concentration than intended.Verify the concentration of your stock solution. Prepare fresh dilutions from a new stock.
High variability in cytotoxicity between replicate wells Uneven cell seeding.Ensure a single-cell suspension before plating. Use appropriate pipetting techniques to dispense cells evenly.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Inconsistent drug concentration across wells.Ensure proper mixing of this compound in the culture medium before adding to the cells.
No cytotoxicity observed even at high concentrations Cell line is resistant to this compound-induced cytotoxicity.This may be the desired outcome. Confirm the lack of cytotoxicity with a secondary, mechanistically different assay (e.g., LDH assay if you initially used an MTT assay).
The incubation time is too short to induce a cytotoxic response.Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.
The compound has precipitated out of solution at high concentrations.Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or lowering the highest concentration tested.

Experimental Protocols

To determine the optimal concentration of this compound with minimal cytotoxicity, it is recommended to perform cell viability assays. Below are detailed protocols for two common assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well cell culture plates

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Cell culture medium

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance or fluorescence according to the kit manufacturer's instructions

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to add the LDH reaction mixture to the collected supernatant in a separate 96-well plate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a plate reader at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released, relative to a maximum LDH release control (lysed cells).

Data Presentation

Summarize your quantitative data in a clear and structured table to easily compare the cytotoxic effects of this compound at different concentrations.

Table 1: Hypothetical Cytotoxicity Data for this compound in HCT116 Cells after 48-hour Incubation

This compound Concentration (µM)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 4.55.2 ± 1.1
0.198.2 ± 5.16.1 ± 1.5
195.6 ± 3.98.3 ± 2.0
1085.3 ± 6.215.7 ± 3.4
2560.1 ± 7.838.9 ± 5.6
5035.7 ± 5.562.4 ± 6.8
10015.2 ± 3.185.1 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key pathways and workflows relevant to your experiments.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B This compound Treatment (Dose-response) A->B C Incubation (e.g., 24, 48, 72h) B->C D Cytotoxicity Assay (MTT or LDH) C->D E Data Analysis (Determine IC50/CC50) D->E

Caption: Workflow for determining the cytotoxicity of this compound.

cluster_pathway Simplified CB1 Receptor Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 Antagonism Gi Gi Protein CB1->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Cellular Functions PKA->Downstream

Caption: Antagonistic action of this compound on the CB1 receptor pathway.

cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check1 Verify Reagent Concentrations & Purity Start->Check1 Decision1 Issue Found? Check1->Decision1 Check2 Assess Cell Health & Culture Conditions Decision2 Issue Found? Check2->Decision2 Check3 Evaluate Assay for Potential Artifacts Decision3 Issue Found? Check3->Decision3 Decision1->Check2 No Action1 Correct & Repeat Experiment Decision1->Action1 Yes Decision2->Check3 No Decision2->Action1 Yes Action2 Use Alternative Assay Method Decision3->Action2 Yes Investigate Investigate Off-Target Effects or Novel Mechanisms Decision3->Investigate No

Caption: A logical approach to troubleshooting unexpected cytotoxicity.

References

LY320135 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of LY320135, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound powder should be stored under refrigerated and dry conditions. For long-term storage, a temperature of 2-8°C is recommended.[1] Some suppliers suggest that at 4°C, the powder can be stable for up to two years, and for longer-term storage of up to three years, -20°C is advisable.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound, with a solubility of at least 10 mg/mL.[1]

Q3: How should this compound stock solutions be stored?

A3: For optimal stability, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[2] It is recommended to store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]

Q4: Can I store my stock solution in standard microcentrifuge tubes?

A4: For long-term storage, it is advisable to use glass vials with Teflon-lined screw caps. Polypropylene tubes, such as standard microcentrifuge tubes, may not provide a perfect seal, leading to solvent evaporation over time, which can alter the concentration of your stock solution.[3]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate observed in stock solution upon thawing The compound may have come out of solution during freezing.1. Warm the vial to room temperature. 2. Vortex the solution vigorously. 3. If the precipitate persists, sonicate the vial in a water bath for a few minutes.
Inconsistent experimental results 1. Inaccurate concentration of the stock solution due to solvent evaporation. 2. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. 3. For cell-based assays, high concentration of DMSO may be causing cellular toxicity.1. Use tightly sealed vials for storage. If you suspect evaporation, it is best to prepare a fresh stock solution. 2. Always aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh solutions if degradation is suspected. 3. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.[2]
Difficulty dissolving the compound The compound may not be fully soluble at the desired concentration or in the chosen solvent.1. Confirm the solubility of this compound in your chosen solvent. 2. Gentle warming and sonication can aid in dissolution. 3. If preparing a high concentration stock, consider if a lower, more soluble concentration is feasible for your experiments.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Container Notes
Solid Powder 2-8°C[1]Up to 2 years[2]Tightly sealed, light-protected containerStore in a dry environment.
-20°CUp to 3 years[2]Tightly sealed, light-protected containerRecommended for long-term storage.
Stock Solution (in DMSO) -20°CUp to 1 month[2]Glass vial with Teflon-lined capAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[2]Glass vial with Teflon-lined capRecommended for long-term solution storage.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 383.40 g/mol )

  • Anhydrous DMSO

  • Sterile, amber glass vial with a Teflon-lined screw cap

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: In a clean and dry environment, preferably a chemical fume hood, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would weigh 3.834 mg for every 1 mL of DMSO.

  • Dissolving: Carefully add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use, amber glass vials with Teflon-lined caps. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for a General Stability-Indicating Study using HPLC

This protocol outlines a general procedure for assessing the stability of this compound. Specific parameters such as the HPLC column, mobile phase, and detection wavelength would need to be optimized for this compound.

Objective: To determine the stability of this compound in solution under various stress conditions.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This typically involves testing different columns, mobile phase compositions, and gradient profiles.

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Incubate this compound solution with dilute HCl and NaOH at an elevated temperature.

    • Oxidation: Treat the solution with a dilute solution of hydrogen peroxide.

    • Thermal Stress: Expose the solid powder and a solution to elevated temperatures.

    • Photostability: Expose the solid and solution to UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples by the developed HPLC method.

  • Data Evaluation:

    • Monitor the peak area of the intact this compound to determine the percentage remaining.

    • Identify and quantify any degradation products that are formed.

    • Assess for any changes in the physical appearance of the solution (e.g., color change, precipitation).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot into Vials mix->aliquot short_term Short-term (-20°C) aliquot->short_term < 1 month long_term Long-term (-80°C) aliquot->long_term < 6 months thaw Thaw Aliquot short_term->thaw long_term->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results conc_issue Inaccurate Concentration? start->conc_issue degradation_issue Compound Degradation? start->degradation_issue toxicity_issue Solvent Toxicity? start->toxicity_issue fresh_stock Prepare Fresh Stock Solution conc_issue->fresh_stock check_storage Review Storage & Handling degradation_issue->check_storage check_dmso Verify Final DMSO Concentration toxicity_issue->check_dmso check_storage->fresh_stock

Caption: A logical flow for troubleshooting inconsistent experimental results with this compound.

References

Troubleshooting unexpected results with LY320135 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LY320135 in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and unexpected results that may be encountered during experiments with this compound.

Q1: Why am I observing a baseline shift or activity with this compound alone, even without an agonist?

A1: This phenomenon may be attributable to the property of inverse agonism. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal or constitutive activity of a receptor. The CB1 receptor can exhibit activity even in the absence of an agonist, and if this compound is acting as an inverse agonist in your cell system, it will decrease this basal signaling, leading to a change in your assay readout (e.g., an increase in cAMP levels if the basal activity is inhibitory).[1][2] Consider using a neutral antagonist as a control if available to differentiate between antagonism and inverse agonism.[2][3]

Q2: My dose-response curve for an agonist in the presence of this compound is not a simple rightward shift. What could be the reason?

A2: An ideal competitive antagonist like this compound should produce a parallel rightward shift in the agonist's dose-response curve. Deviations from this can suggest several possibilities:

  • Off-target effects: At higher concentrations, this compound may interact with other receptors or cellular components, causing effects that are not mediated by the CB1 receptor.[4] This can alter the shape and maximum response of the curve.

  • Inverse Agonism: As mentioned above, if this compound has inverse agonist properties, it can affect the baseline and the overall shape of the response curve.

  • Cell Health: Poor cell health or high cell passage numbers can lead to inconsistent receptor expression and signaling, resulting in irregular dose-response curves.[5][6]

Q3: In my cAMP assay, the inhibition of agonist activity by this compound is weaker than expected based on its reported Ki value. Why might this be?

A3: Several factors could contribute to this discrepancy:

  • Assay Conditions: The Ki value is typically determined in radioligand binding assays under specific buffer and temperature conditions. Functional assays like cAMP measurements are more complex, involving downstream signaling cascades that can be influenced by factors like cell type, receptor expression levels, and the specific agonist used.

  • Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. It is advisable to perform the assay in serum-free media.

  • Phosphodiesterase (PDE) Activity: Cyclic AMP levels are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. To obtain a robust and reproducible signal, it is crucial to include a PDE inhibitor, such as IBMX, in your assay buffer.[7]

Q4: I am seeing inconsistent results in my calcium flux assays with this compound. What are the potential causes and solutions?

A4: Calcium flux assays are sensitive to various experimental conditions. Inconsistency can arise from:

  • Cell Plating Density: Uneven cell plating can lead to variability in the number of cells per well, affecting the magnitude of the calcium signal. Ensure a uniform single-cell suspension before plating.[6]

  • Dye Loading: Inconsistent loading of calcium-sensitive dyes can result in variable baseline fluorescence and response amplitudes. Optimize dye concentration and incubation time.

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers. Precipitation can lead to inaccurate concentrations. Ensure the final DMSO concentration is low and consistent across all wells.

  • Cell Health: Only healthy, exponentially growing cells should be used for these assays to ensure consistent receptor expression and signaling.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Binding Affinity of this compound

ReceptorCell Line/TissueKi (nM)
CB1Transfected Cell Lines224
CB1Rat Cerebellum203
CB2Transfected Cell Lines>10,000
CB2Rat Spleen>10,000

Data compiled from Felder et al., 1998.[8][9]

Table 2: Functional Activity of this compound

AssayCell LineAgonistIC50 (nM)
Calcium Current Inhibition ReversalN18WIN 55212-255 ± 10

Data from Felder et al., 1998.[8]

Experimental Protocols

1. cAMP Accumulation Assay (96-well format)

This protocol is a general guideline for measuring the effect of this compound on agonist-induced changes in intracellular cAMP.

  • Cell Plating:

    • Seed cells expressing the CB1 receptor (e.g., CHO-CB1) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • On the day of the assay, gently aspirate the growth medium.

    • Wash the cells once with pre-warmed serum-free medium.

    • Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.[7]

    • Add varying concentrations of this compound (prepared in the same buffer) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

    • Add the CB1 agonist (e.g., anandamide (B1667382) or WIN 55212-2) at a fixed concentration (e.g., EC80) to all wells except the negative control.

    • Incubate for the optimal time to stimulate cAMP production (typically 15-30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., a chemiluminescent immunoassay or HTRF assay) following the manufacturer's instructions.[10][11]

2. Calcium Flux Assay (96-well format)

This protocol outlines a general procedure for assessing the effect of this compound on agonist-induced calcium mobilization.

  • Cell Plating:

    • Seed cells expressing the CB1 receptor in a 96-well black-walled, clear-bottom plate.

    • Incubate overnight to allow for cell attachment and growth.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An equal volume of probenecid (B1678239) may be included to prevent dye leakage.

    • Remove the growth medium from the cells and add the dye loading buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Assay Procedure:

    • During the dye incubation, prepare a plate with varying concentrations of this compound and a fixed concentration of the CB1 agonist.

    • After incubation, gently wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Measure baseline fluorescence for a short period.

    • Add the this compound solutions to the respective wells and continue to monitor fluorescence.

    • After a short incubation, add the agonist and record the resulting change in fluorescence, which corresponds to the intracellular calcium concentration.[6][12]

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Troubleshooting_Workflow Start Unexpected Assay Result Check_Reagents Verify Reagent Integrity (this compound, agonist, buffers) Start->Check_Reagents Check_Cells Assess Cell Health & Passage Number (Mycoplasma test) Start->Check_Cells Review_Protocol Review Assay Protocol (Concentrations, incubation times) Start->Review_Protocol Is_Data_Reproducible Is the result reproducible? Check_Reagents->Is_Data_Reproducible Check_Cells->Is_Data_Reproducible Review_Protocol->Is_Data_Reproducible Consider_Mechanism Consider Pharmacological Mechanism Is_Data_Reproducible->Consider_Mechanism Yes One_Off_Error Assume One-Off Experimental Error Is_Data_Reproducible->One_Off_Error No Off_Target Off-Target Effects? (Test higher concentrations) Consider_Mechanism->Off_Target Inverse_Agonism Inverse Agonism? (Test this compound alone) Consider_Mechanism->Inverse_Agonism Solubility Compound Solubility Issue? Consider_Mechanism->Solubility Optimize_Assay Optimize Assay Parameters Off_Target->Optimize_Assay Inverse_Agonism->Optimize_Assay Solubility->Optimize_Assay Consult_Literature Consult Literature for Similar Findings Optimize_Assay->Consult_Literature

References

LY320135 cross-reactivity with 5-HT2 or muscarinic receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cannabinoid CB1 receptor antagonist, LY320135. Specifically, this guide addresses its cross-reactivity profile with respect to 5-HT2 and muscarinic receptors, offering troubleshooting advice and frequently asked questions for experimental work.

Quantitative Data Summary: Receptor Binding Affinity of this compound

The following table summarizes the binding affinities (Ki) of this compound for the cannabinoid CB1 receptor, as well as its selectivity for the 5-HT2 and muscarinic receptors. The data presented is derived from radioligand binding screening assays.

Receptor TargetLigandKi (nM)Selectivity vs. CB1
Cannabinoid CB1[3H]CP 55,940203-
5-HT2[3H]Ketanserin>10,000>45-fold
Muscarinic (non-selective)[3H]QNB3,00015-fold

Data sourced from Felder et al. (1998).

Experimental Protocols

Radioligand Binding Assay for GPCR Cross-Reactivity

This protocol provides a general framework for assessing the binding affinity of a test compound, such as this compound, to various G-protein coupled receptors (GPCRs) like the 5-HT2 and muscarinic receptors. This method is based on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT2 or muscarinic receptors)

  • Radiolabeled ligand specific for the receptor of interest (e.g., [3H]Ketanserin for 5-HT2, [3H]QNB for muscarinic)

  • Unlabeled test compound (this compound) at various concentrations

  • Binding buffer (specific composition depends on the receptor)

  • Wash buffer

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Multi-channel pipettes and other standard laboratory equipment

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice. Homogenize the membranes in ice-cold binding buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound (this compound). For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor. For total binding, add vehicle.

    • The prepared cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium. The incubation time will vary depending on the receptor and ligands used.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and vortex.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

  • Q1: What is the primary target of this compound?

    • A1: this compound is a selective antagonist for the brain's cannabinoid CB1 receptor.[1]

  • Q2: Does this compound show significant cross-reactivity with 5-HT2 or muscarinic receptors at concentrations typically used for CB1 receptor studies?

    • A2: Based on available data, this compound has a significantly lower affinity for both 5-HT2 and muscarinic receptors compared to the CB1 receptor.[2] It has at least a 45-fold greater selectivity for the CB1 receptor than for the 5-HT2 receptor and a 15-fold greater selectivity for the CB1 receptor than for muscarinic receptors.[2] Therefore, at concentrations effective for CB1 receptor antagonism, significant off-target effects at these receptors are less likely.

  • Q3: What type of experimental assay was used to determine the binding affinity of this compound to these receptors?

    • A3: The binding affinities were determined using a radioligand binding screening assay.[2]

Troubleshooting Guide

  • Issue 1: Unexpected experimental results that may suggest off-target effects.

    • Possible Cause: While this compound is selective, at very high concentrations, it may interact with other receptors.

    • Troubleshooting Steps:

      • Confirm Concentration: Double-check the calculations for the working concentration of this compound in your experiment.

      • Run Control Experiments: Include control experiments with selective antagonists for the 5-HT2 and muscarinic receptors to see if they can block the observed effect.

      • Consult the Data: Refer to the provided quantitative data to ensure your experimental concentrations are well below the Ki values for the 5-HT2 and muscarinic receptors.

  • Issue 2: Difficulty replicating the published Ki values for this compound.

    • Possible Cause: Variations in experimental conditions can affect the outcome of radioligand binding assays.

    • Troubleshooting Steps:

      • Review Protocol: Carefully review your experimental protocol and compare it to the standard protocol provided. Pay close attention to incubation times, temperatures, and buffer compositions.

      • Reagent Quality: Ensure the quality and integrity of your cell membranes, radioligand, and the this compound compound.

      • Data Analysis: Verify the calculations used to determine IC50 and Ki values, including the correct application of the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & this compound prep_membranes->incubation prep_ligands Prepare Radioligand & this compound Dilutions prep_ligands->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Experimental workflow for determining receptor binding affinity.

signaling_pathways Simplified GPCR Signaling Pathways cluster_5HT2 5-HT2 Receptor (Gq-coupled) cluster_muscarinic Muscarinic Receptor (e.g., M1, M3 - Gq-coupled) serotonin Serotonin ht2_receptor 5-HT2 Receptor serotonin->ht2_receptor activates gq Gq Protein ht2_receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates ach Acetylcholine m_receptor Muscarinic Receptor ach->m_receptor activates gq2 Gq Protein m_receptor->gq2 activates plc2 Phospholipase C (PLC) gq2->plc2 activates pip2_2 PIP2 plc2->pip2_2 cleaves ip3_2 IP3 pip2_2->ip3_2 dag2 DAG pip2_2->dag2 ca_release2 Ca2+ Release ip3_2->ca_release2 stimulates pkc2 Protein Kinase C (PKC) dag2->pkc2 activates

Caption: Simplified signaling pathways for Gq-coupled 5-HT2 and Muscarinic receptors.

References

Technical Support Center: Interpreting LY320135 Effects on Basal G-Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the effects of LY320135 on basal G-protein activity. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the cannabinoid CB1 receptor, with a significantly higher affinity for the CB1 receptor than the peripheral CB2 receptor.[1][2][3] It was developed by Eli Lilly and Company in the 1990s.[3] Its primary mechanism of action is to block the effects of cannabinoid agonists at the CB1 receptor.[2][4]

Q2: How does this compound affect G-protein signaling?

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[5] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] As an antagonist, this compound blocks these agonist-induced effects.[2][4]

Q3: Does this compound have an effect on basal G-protein activity in the absence of an agonist?

Many compounds initially classified as CB1 receptor antagonists have been later identified as inverse agonists.[7][8] This is because CB1 receptors exhibit a significant level of constitutive, or basal, activity, meaning they can activate G-proteins even without an agonist present.[7][9] Inverse agonists are compounds that bind to the receptor and reduce its basal level of signaling. While the original studies on this compound focused on its antagonist properties, it is widely used in research to understand the mechanisms by which many CB1 antagonists act as inverse agonists at higher doses.[3] Therefore, it is plausible that this compound may exhibit inverse agonist properties and decrease basal G-protein activity.

Q4: How is basal G-protein activity measured experimentally?

The most common method to directly measure G-protein activation is the [³⁵S]GTPγS binding assay.[10][11][12] This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon their activation.[11] An increase in [³⁵S]GTPγS binding indicates G-protein activation by an agonist, while a decrease below the basal level suggests the action of an inverse agonist.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Basal [³⁵S]GTPγS Binding 1. High receptor expression levels leading to significant constitutive activity. 2. Suboptimal GDP or NaCl concentrations.1. This can be advantageous for detecting inverse agonism. If problematic, consider using membranes with lower receptor expression. 2. Optimize GDP (1-10 µM) and NaCl (100-200 mM) concentrations to reduce basal binding and improve the signal window for inverse agonists.
No Observable Decrease in Basal Binding with this compound 1. Insufficient constitutive activity of the CB1 receptor in the cell system used. 2. This compound is acting as a neutral antagonist in your specific assay conditions. 3. Suboptimal assay conditions masking the inverse agonist effect.1. Use a cell line with higher CB1 receptor expression or a system known to exhibit robust constitutive activity. 2. A neutral antagonist will block agonist effects but will not alter basal activity. Confirm by testing its ability to block a known CB1 agonist. 3. Re-optimize Mg²⁺, GDP, and NaCl concentrations. Ensure the incubation time is sufficient to detect a decrease in binding.
High Variability in Replicates 1. Inconsistent membrane preparation. 2. Pipetting errors, especially with viscous membrane solutions. 3. Inefficient washing steps in filtration assays.1. Ensure consistent homogenization and protein concentration measurement of membrane preparations. 2. Use wide-bore pipette tips for membrane suspensions and ensure thorough mixing before aliquoting. 3. Optimize wash volumes and the number of washes to effectively remove unbound [³⁵S]GTPγS without dislodging membranes from the filter.
Low Overall Signal (Both Basal and Stimulated) 1. Low receptor or G-protein expression in the membrane preparation. 2. Degraded [³⁵S]GTPγS or other critical reagents. 3. Insufficient incubation time or incorrect temperature.1. Use membranes from a cell line with higher receptor expression or increase the amount of membrane protein per well (typically 5-20 µg). 2. Use fresh aliquots of [³⁵S]GTPγS and other reagents. 3. Optimize the incubation time (typically 30-90 minutes) and temperature (usually 30°C).

Data Presentation

Table 1: Illustrative [³⁵S]GTPγS Binding Data for a CB1 Receptor Inverse Agonist

Condition [³⁵S]GTPγS Binding (DPM) % of Basal Activity Interpretation
Non-specific Binding500N/ABackground signal in the presence of excess unlabeled GTPγS.
Basal Binding2,500100%Constitutive activity of the CB1 receptor.
+ 1 µM CB1 Agonist (e.g., CP55,940)7,500300%Agonist-stimulated G-protein activation.
+ 1 µM CB1 Inverse Agonist1,50060%Inhibition of basal G-protein activity.

DPM: Disintegrations Per Minute

Table 2: Binding Affinities of this compound for Cannabinoid Receptors

Receptor Cell/Tissue Source Ki (nM) Reference
CB1Transfected Cell Line224[2][4]
CB1Rat Cerebellum203[2][4]
CB2Transfected Cell Line>10,000[2][4]
CB2Rat Spleen>10,000[2][4]

Ki: Inhibition constant, a measure of binding affinity.

Experimental Protocols

[³⁵S]GTPγS Binding Assay (Filtration Format)

This protocol is adapted for measuring the effects of an inverse agonist on basal G-protein activity.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • Membrane Preparation: Cell membranes expressing the CB1 receptor (e.g., from CHO-CB1 cells or rat brain).

  • [³⁵S]GTPγS: Stock solution in the nanomolar range.

  • GDP: 10 mM stock solution.

  • Unlabeled GTPγS: 10 mM stock solution (for non-specific binding).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

2. Procedure:

  • Prepare dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • GDP to a final concentration of 10 µM.

    • This compound at various concentrations (or buffer for basal binding, or a known agonist as a positive control).

    • Cell membranes (5-20 µg protein/well).

    • For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.

  • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells.

  • Incubate for 60-90 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer.

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Specific Binding: Subtract the non-specific binding (counts in the presence of unlabeled GTPγS) from all other values.

  • Effect of this compound: Express the specific binding in the presence of this compound as a percentage of the basal specific binding (wells with buffer only). A value below 100% indicates inverse agonism.

Visualizations

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R_inactive CB1-R (Inactive) - GDP G_protein Gα(i/o)βγ CB1R_inactive->G_protein Couples CB1R_active CB1-R* (Active) - GTP G_alpha_GTP Gα(i/o)-GTP CB1R_active->G_alpha_GTP G_beta_gamma Gβγ CB1R_active->G_beta_gamma G_protein->CB1R_active GDP→GTP Exchange AC_active Adenylyl Cyclase (Active) G_alpha_GTP->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP ↓ cAMP AC_inactive->cAMP Leads to Agonist Agonist Agonist->CB1R_inactive Binds This compound This compound (Inverse Agonist) This compound->CB1R_inactive Stabilizes Inactive State Basal Basal (Constitutive Activity) Basal->CB1R_inactive Spontaneous Activation

Caption: CB1 Receptor G-protein signaling pathway.

GTP_Assay_Workflow prep Prepare Reagents (Membranes, Buffers, this compound, GDP) plate Plate Setup in 96-well Plate (Buffer, GDP, Compound, Membranes) prep->plate pre_incubate Pre-incubation (15-30 min at 30°C) plate->pre_incubate reaction Initiate Reaction (Add [³⁵S]GTPγS) pre_incubate->reaction incubate Incubation (60-90 min at 30°C) reaction->incubate filter Terminate and Filter (Rapid filtration) incubate->filter wash Wash Filters (3-5x with ice-cold buffer) filter->wash dry Dry Filter Plate wash->dry count Add Scintillant & Count (Microplate Scintillation Counter) dry->count analyze Data Analysis (% Basal Activity) count->analyze

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Troubleshooting_Logic start Start: Interpreting this compound Data q1 Does this compound decrease basal [³⁵S]GTPγS binding? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no res_yes Conclusion: this compound is acting as an inverse agonist. ans1_yes->res_yes q2 Does this compound block agonist-stimulated binding? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no res_no_yes Conclusion: this compound is acting as a neutral antagonist. ans2_yes->res_no_yes res_no_no Troubleshoot: - Check compound integrity - Verify receptor expression - Re-optimize assay conditions ans2_no->res_no_no

Caption: Logic diagram for interpreting experimental results.

References

Technical Support Center: Ensuring Specificity of LY320135 for CB1 over CB2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experimentally verifying the selectivity of LY320135 for the cannabinoid CB1 receptor over the CB2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity important?

A1: this compound is a potent and selective antagonist for the CB1 receptor.[1][2][3] Its selectivity is crucial because the CB1 and CB2 receptors mediate different physiological effects. CB1 receptors are primarily located in the central nervous system and are associated with the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system and are involved in inflammatory responses.[4] For therapeutic applications targeting specific pathways, ensuring a high degree of selectivity for CB1 over CB2 minimizes off-target effects.

Q2: What are the reported binding affinities of this compound for CB1 and CB2 receptors?

A2: this compound exhibits a significantly higher affinity for the CB1 receptor compared to the CB2 receptor. Multiple studies have reported Ki values for this compound, demonstrating its selectivity.

Q3: How is the selectivity of this compound quantified?

A3: The selectivity is typically expressed as a ratio of the binding affinities (Ki values) for the CB2 receptor to the CB1 receptor (Ki CB2 / Ki CB1). A higher ratio indicates greater selectivity for the CB1 receptor. For this compound, this selectivity is reported to be greater than 70-fold.[2][3][5]

Q4: What functional assays can be used to confirm the antagonistic activity of this compound at the CB1 receptor?

A4: The antagonistic properties of this compound at the CB1 receptor can be confirmed using several functional assays, including:

  • cAMP Accumulation Assays: this compound has been shown to reverse the inhibition of adenylyl cyclase mediated by CB1 agonists like anandamide (B1667382).[2][3]

  • GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the receptor. An antagonist like this compound would inhibit the agonist-stimulated binding of [35S]GTPγS.

  • Ion Channel Assays: this compound can block the modulation of ion channels by CB1 agonists. For example, it has been shown to block WIN 55212-2-mediated inhibition of N-type calcium channels.[2][3]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental validation of this compound's selectivity.

Radioligand Binding Assays
Issue Possible Cause Troubleshooting Steps
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Issues with membrane preparation.- Optimize radioligand concentration by performing saturation binding experiments.- Increase the number and volume of washes.- Ensure proper homogenization and centrifugation steps during membrane preparation.
Low Specific Binding - Low receptor expression in the chosen cell line or tissue.- Degraded radioligand or test compound.- Incorrect buffer composition.- Use a cell line with confirmed high expression of CB1 or CB2 receptors.- Verify the integrity and concentration of all reagents.- Ensure the binding buffer has the correct pH and ionic strength.
Inconsistent Results - Pipetting errors.- Temperature fluctuations during incubation.- Variability in membrane preparations.- Use calibrated pipettes and consistent technique.- Maintain a constant temperature throughout the assay.- Prepare a large batch of membranes to be used across multiple experiments.
Difficulty in achieving saturation - Low affinity of the radioligand.- Limited receptor density.- Choose a radioligand with high affinity for the target receptor.- Increase the amount of membrane protein per well, if possible.
Functional Assays (cAMP and GTPγS)
Issue Possible Cause Troubleshooting Steps
No or weak agonist response - Low receptor expression or coupling to G-proteins.- Inactive agonist.- Cell passage number too high.- Confirm receptor expression and functionality with a known potent agonist.- Use a fresh, validated batch of the agonist.- Use cells within a validated passage number range.
High basal signaling - Constitutive activity of the receptor.- Contamination of cell culture.- Consider using an inverse agonist to determine the true baseline.- Maintain sterile cell culture techniques.
Variability in antagonist potency (IC50) - Inaccurate agonist concentration.- Assay window is too small.- Use a concentration of agonist that produces an 80% maximal response (EC80) for antagonist studies.- Optimize assay conditions to maximize the signal-to-background ratio.

Data Presentation

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

ReceptorLigandKi (nM)Selectivity (CB2 Ki / CB1 Ki)Reference
CB1 This compound~224> 70-fold[2][3][5]
CB2 This compound> 10,000[2][3][5]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known cannabinoid ligand like WIN 55,212-2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, add only membrane and radioligand.

  • For non-specific binding wells, add membrane, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol assesses the functional antagonism of this compound at the CB1 receptor.

Materials:

  • Cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK-CB1).

  • CB1 receptor agonist (e.g., anandamide or WIN 55,212-2).

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Add a fixed concentration of the CB1 agonist (typically the EC80) in the presence of forskolin and a phosphodiesterase inhibitor.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve for this compound and determine its IC50 value for the inhibition of the agonist-induced effect.

Mandatory Visualizations

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents: - Membrane Preparations (CB1/CB2) - Radioligand ([3H]CP55,940) - this compound Dilutions incubate Incubate: Membrane + Radioligand + this compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze

Caption: Workflow for determining the binding affinity of this compound.

G cluster_1 CB1 Receptor Signaling Pathway agonist CB1 Agonist cb1 CB1 Receptor agonist->cb1 Activates gi Gi/o Protein cb1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP atp ATP This compound This compound (Antagonist) This compound->cb1 Blocks

Caption: Antagonistic action of this compound on the CB1 signaling pathway.

References

Validation & Comparative

A Comparative Guide to CB1 Receptor Antagonists: LY320135 versus SR141716A (Rimonabant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent cannabinoid CB1 receptor antagonists: LY320135 and SR141716A (Rimonabant). The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide valuable insights for drug development professionals working on novel therapeutics targeting the endocannabinoid system.

Introduction

The cannabinoid CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key regulator of numerous physiological processes, including appetite, pain, and mood.[1] Antagonists of the CB1 receptor have been investigated for their therapeutic potential in various disorders, most notably obesity and metabolic syndrome.[1] SR141716A, widely known as Rimonabant, was the first selective CB1 receptor antagonist to be clinically investigated.[2] this compound is another potent and selective CB1 receptor antagonist developed by Eli Lilly and Company.[3][4] Both compounds have been instrumental in elucidating the physiological roles of the CB1 receptor. This guide presents a comparative analysis of their binding affinities, functional activities, and the experimental methodologies used to characterize them.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and SR141716A at cannabinoid receptors, as reported in various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity (CB2 Ki / CB1 Ki)Source
This compound 141>10,000>70[3][5][6][7]
224>10,000>44[5][7]
203 (rat cerebellum)>10,000 (rat spleen)>49[5][7]
SR141716A (Rimonabant) 1.8514~285
5.6>1,000>178
8.9--
2.9 (human)--[8]
1.0 (rat)--[8]
Table 2: Functional Activity (IC50, nM)
CompoundAssayAgonistCell LineIC50 (nM)Source
This compound Forskolin-stimulated cAMP accumulationAnandamide (B1667382)CHO-CB1734 ± 122[3]
Reversal of ICa inhibitionWIN 55212-2N1855 ± 10[5][6]
SR141716A (Rimonabant) Forskolin-stimulated cAMP accumulationCP 55,940CHO-CB13.2
[3H]CP 55,940 Binding-hCB1-HEK 29313.6

Functional Characteristics: Antagonism and Inverse Agonism

Both this compound and SR141716A are classified as CB1 receptor antagonists. However, their mechanisms of action exhibit nuances that are critical for experimental design and interpretation.

SR141716A (Rimonabant) is well-characterized as an inverse agonist .[5][9][10][11][12] This means that in addition to blocking the effects of CB1 agonists, it can also reduce the basal, constitutive activity of the receptor.[5][11] This property is thought to contribute to some of its pharmacological effects.[9][10]

This compound , on the other hand, is described as a potent and selective CB1 receptor antagonist.[3][5][7] A key finding is that this compound can unmask the coupling of the CB1 receptor to the stimulatory G protein (Gs), leading to an increase in cAMP accumulation in the presence of an agonist after pertussis toxin treatment of cells.[5][7] This suggests that this compound may function as a neutral antagonist in some signaling pathways while potentially exhibiting inverse agonist properties in others, particularly by revealing a Gs-coupled state of the receptor.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CB1 Receptor Signaling Pathways

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the CB1 receptor and the potential Gs-coupled pathway that can be unmasked by antagonists like this compound.

CB1_Signaling cluster_membrane Cell Membrane cluster_gi Gi/o Pathway cluster_gs Gs Pathway (Unmasked) CB1 CB1 Receptor G_i Gi/o CB1->G_i Activates G_s Gs CB1->G_s Unmasked by Antagonist AC_inhibit Adenylyl Cyclase (Inhibition) G_i->AC_inhibit Ca_channel Ca2+ Channel (Inhibition) G_i->Ca_channel K_channel K+ Channel (Activation) G_i->K_channel cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease AC_stimulate Adenylyl Cyclase (Stimulation) G_s->AC_stimulate cAMP_increase [cAMP]↑ AC_stimulate->cAMP_increase Agonist CB1 Agonist Agonist->CB1 Activates Antagonist This compound or SR141716A Antagonist->CB1 Blocks Agonist (Inverse Agonism for SR141716A)

Caption: CB1 receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the typical workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (e.g., from CHO-CB1 cells) incubate Incubate Membranes, Radioligand, and varying concentrations of Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand ([3H]CP55,940) and Test Compounds (this compound/SR141716A) prep_ligands->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to remove unbound radioligand filter->wash scintillation Quantify bound radioactivity using Liquid Scintillation Counting wash->scintillation analysis Calculate IC50 and Ki values using non-linear regression scintillation->analysis

Caption: Radioligand binding assay workflow.

Experimental Workflow: cAMP Accumulation Assay

This diagram illustrates the steps involved in a forskolin-stimulated cAMP accumulation assay to assess the functional antagonism of a test compound.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis plate_cells Plate CHO-CB1 cells in multi-well plates pre_incubate Pre-incubate cells with varying concentrations of Test Compound (this compound/SR141716A) plate_cells->pre_incubate stimulate Stimulate with Forskolin (B1673556) and a CB1 Agonist (e.g., Anandamide) pre_incubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Quantify cAMP levels (e.g., using a competitive immunoassay) lyse_cells->detect_cAMP calc_IC50 Determine the IC50 of the Test Compound for inhibiting the agonist effect detect_cAMP->calc_IC50

Caption: cAMP accumulation assay workflow.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a synthesized representation based on methodologies described in the literature for determining the binding affinity of unlabeled compounds to the CB1 receptor.[2][4][13][14]

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-CB1).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

    • A fixed concentration of the radioligand, [3H]CP55,940 (e.g., 0.5-1.0 nM).

    • A range of concentrations of the unlabeled test compound (this compound or SR141716A).

    • For determining non-specific binding, use a high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • For determining total binding, add vehicle instead of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

3. Filtration and Detection:

  • Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This protocol is a generalized procedure based on methods described for measuring the functional antagonism of CB1 receptor ligands.[1][15][16][17][18]

1. Cell Culture and Plating:

  • Culture CHO-CB1 cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Plate the cells into 24- or 96-well plates and grow to near confluency.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or a physiological salt solution (e.g., HBSS).

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Add varying concentrations of the test compound (this compound or SR141716A) and incubate for a further 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1 µM) and a CB1 receptor agonist (e.g., 100 nM anandamide or CP 55,940) for 15-30 minutes at 37°C.

3. Cell Lysis and cAMP Quantification:

  • Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).

  • Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced effect on forskolin-stimulated cAMP levels, using non-linear regression.

Conclusion

Both this compound and SR141716A (Rimonabant) are valuable pharmacological tools for studying the CB1 receptor. SR141716A exhibits higher affinity for the CB1 receptor and is well-established as an inverse agonist. This compound, while having a slightly lower affinity, is also a potent and selective CB1 antagonist with the interesting property of unmasking a Gs-coupled state of the receptor. The choice between these two compounds will depend on the specific research question, with considerations for the desired mechanism of action (neutral antagonism versus inverse agonism) and the specific signaling pathways under investigation. The detailed protocols and data presented in this guide are intended to facilitate informed decision-making and the design of robust experiments in the field of cannabinoid research.

References

A Comparative Analysis of the Potency of Cannabinoid Receptor Antagonists: LY320135 vs. AM251

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two widely used cannabinoid receptor 1 (CB1) antagonists, LY320135 and AM251. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and selectivity of these compounds. The comparison is supported by quantitative experimental data, detailed methodologies, and visual diagrams of relevant pathways and workflows.

Data Presentation: Potency and Selectivity

The potency and selectivity of this compound and AM251 are typically determined through radioligand binding assays (yielding Kᵢ values) and functional assays (yielding IC₅₀ or EC₅₀ values). The data compiled from multiple studies are summarized below. AM251 demonstrates significantly higher affinity and potency for the CB1 receptor compared to this compound.

ParameterThis compoundAM251Reference
CB1 Receptor Affinity (Kᵢ) 141 - 224 nM7.5 nM [1][2][3][4][5][6]
CB2 Receptor Affinity (Kᵢ) > 10,000 nM2,290 nM[1][3][4][6]
Selectivity (CB₂ Kᵢ / CB₁ Kᵢ) > 70-fold~306-fold[1][3][7][8]
CB1 Functional Antagonism (IC₅₀) 55 nM (Ca²⁺ channel)8 nM (GTPγS binding)[2][3][4][7][9]
734 nM (cAMP)[2]
Other Notable Activity Binds to 5-HT₂ (Kᵢ = 6.4 µM) and muscarinic receptors (Kᵢ = 2.1 µM)Inverse agonist activity; Potent GPR55 agonist (EC₅₀ = 39 nM); µ-opioid receptor antagonist (Kᵢ = 251 nM)[2][4][5][6][7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and how potency is determined, the following diagrams illustrate the canonical CB1 receptor signaling pathway and a standard experimental workflow for a competitive binding assay.

G cluster_membrane Cell Membrane cluster_ligands cluster_cytosol CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits Agonist Cannabinoid Agonist Agonist->CB1 Activates Antagonist AM251 or This compound Antagonist->CB1 Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Canonical CB1 receptor signaling pathway.

G A Prepare Membranes (from cells expressing CB1) B Incubate Membranes with: 1. Radioligand (e.g., [³H]CP55940) 2. Varying concentrations of competitor (AM251 or this compound) A->B C Separate Bound from Free Ligand (via vacuum filtration) B->C D Quantify Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis D->E F Generate Competition Curve (Determine IC₅₀) E->F G Calculate Affinity Constant (Kᵢ) (using Cheng-Prusoff equation) F->G

Caption: Workflow for a radioligand displacement binding assay.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental procedures. Below are detailed methodologies for the key assays used to characterize this compound and AM251.

This protocol is used to determine the binding affinity (Kᵢ) of a compound for the CB1 and CB2 receptors.

  • Objective: To measure the displacement of a known high-affinity radioligand from the receptor by the test compound (this compound or AM251).

  • Materials:

    • Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors, or from rat cerebellum (for endogenous CB1) and spleen (for endogenous CB2) are used.[1][3]

    • Radioligand: [³H]CP 55,940, a high-affinity cannabinoid agonist.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 0.2% BSA.

    • Test Compounds: this compound and AM251 dissolved in DMSO.

  • Procedure:

    • Membrane aliquots (typically 10-20 µg of protein) are added to wells of a 96-well plate.

    • A fixed concentration of [³H]CP 55,940 (near its Kₔ value) is added to each well.

    • A range of concentrations of the unlabeled test compound (e.g., this compound or AM251) is added to the wells to compete with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a potent unlabeled ligand (e.g., 1 µM WIN 55,212-2).

    • The plate is incubated at 30°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.[10][11]

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

    • Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This assay measures the functional antagonism of a compound by quantifying its ability to reverse agonist-mediated inhibition of adenylyl cyclase.

  • Objective: To determine the functional potency (IC₅₀) of this compound or AM251 in blocking the CB1 receptor's inhibitory effect on cAMP production.

  • Materials:

    • Cell Line: CHO cells stably expressing the human CB1 receptor.[1][3]

    • Adenylyl Cyclase Stimulator: Forskolin.

    • CB1 Agonist: Anandamide or WIN 55,212-2.

    • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12]

    • cAMP Assay Kit: Commercially available kits (e.g., LANCE Ultra cAMP kit or [³H]cAMP competition assay).

  • Procedure:

    • CHO-CB1 cells are seeded in 24- or 96-well plates and grown to near confluence.

    • Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.[12]

    • Cells are then treated with varying concentrations of the antagonist (this compound or AM251).

    • A fixed concentration of a CB1 agonist (e.g., 1 µM Anandamide) is added to the wells.

    • Adenylyl cyclase is stimulated by adding a fixed concentration of forsklin (e.g., 1-5 µM).

    • The cells are incubated for an additional 15-30 minutes at 37°C.

    • The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.

    • The intracellular cAMP concentration is measured.

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is quantified.

    • A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the antagonist.

    • The IC₅₀ value, representing the concentration of the antagonist that produces 50% of its maximal effect, is determined from the curve.

References

Differentiating LY320135: A Comparative Guide to Inverse Agonism and Neutral Antagonism at the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LY320135's pharmacological profile, specifically addressing its classification as an inverse agonist versus a neutral antagonist at the Cannabinoid Receptor 1 (CB1). By examining its effects on receptor signaling in comparison to established compounds, this document aims to provide clarity for researchers utilizing this compound in their studies.

Understanding the Distinction: Inverse Agonist vs. Neutral Antagonist

The differentiation between an inverse agonist and a neutral antagonist is fundamental to understanding the mechanism of action of a receptor ligand. This distinction is particularly crucial for receptors like CB1, which exhibit constitutive activity—a basal level of signaling in the absence of an agonist.

  • Neutral Antagonist: A neutral antagonist binds to the receptor but has no intrinsic activity of its own. It blocks the effects of both agonists and inverse agonists by preventing them from binding to the receptor. In a system with constitutive activity, a neutral antagonist will not alter the basal signaling level.

  • Inverse Agonist: An inverse agonist also binds to the receptor, but it reduces the receptor's constitutive activity, producing an effect opposite to that of an agonist.

The following diagram illustrates the theoretical effects of different ligand types on a receptor with constitutive activity.

cluster_0 Receptor Activity Full Agonist Full Agonist Partial Agonist Partial Agonist Basal Activity Basal Activity Neutral Antagonist Neutral Antagonist Inverse Agonist Inverse Agonist cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection A Culture CB1-expressing cells B Plate cells in microplate A->B C Add test compounds and controls B->C D Add Forskolin (optional) C->D E Incubate D->E F Lyse cells E->F G Measure cAMP (e.g., HTRF) F->G H Data Analysis G->H cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Detection A Prepare CB1-expressing membranes C Incubate membranes with test compounds and [35S]GTPγS A->C B Prepare assay buffer with GDP B->C D Filter and wash C->D E Scintillation counting D->E F Data Analysis E->F cluster_0 CB1 Receptor Signaling Agonist Agonist CB1 CB1 Receptor (Constitutively Active) Agonist->CB1 Activates G_protein Gi/o Protein CB1->G_protein Activates Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->CB1 Inactivates Neutral_Antagonist Neutral Antagonist Neutral_Antagonist->CB1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts

Validation of LY320135 Target Engagement in Brain Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LY320135, a selective cannabinoid CB1 receptor antagonist, focusing on the validation of its target engagement in brain tissue. While direct in vivo brain receptor occupancy data for this compound is not extensively available in published literature, this document summarizes its in vitro properties and compares them with alternative CB1 receptor antagonists for which such data exists. This guide is intended to aid researchers in understanding the methodologies for assessing brain target engagement and to provide a framework for evaluating novel CNS drug candidates.

Introduction to this compound and the CB1 Receptor

This compound is a selective antagonist for the cannabinoid CB1 receptor, which is highly expressed in the central nervous system (CNS).[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including mood, appetite, pain, and memory.[3] Antagonism of the CB1 receptor is a therapeutic strategy for several disorders, including obesity and substance abuse. However, the development of CB1 receptor antagonists has been challenging due to centrally-mediated side effects.[4] Validating that a drug engages its intended target in the brain at a therapeutic dose is a critical step in the development of CNS drugs.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor primarily couples to inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[5][6] Downstream of these events, the CB1 receptor influences several signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and neuroprotection.[7][8]

CB1_Signaling_Pathway CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel (N-type, P/Q-type) G_protein->Ca_channel Inhibits K_channel K+ Channel (Inward Rectifier) G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Produces Neurotransmission Neurotransmitter Release Ca_channel->Neurotransmission Regulates Neuronal_Excitability Neuronal Excitability K_channel->Neuronal_Excitability Regulates PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression & Cell Survival PKA->Gene_Expression Regulates MAPK->Gene_Expression Regulates PI3K_Akt->Gene_Expression Regulates Ligand Cannabinoid Agonist Ligand->CB1

Caption: Simplified signaling pathway of the Cannabinoid CB1 Receptor.

Quantitative Data Presentation

In Vitro Receptor Binding Affinity of CB1 Receptor Antagonists

This table summarizes the in vitro binding affinities (Ki) of this compound and alternative CB1 receptor antagonists for the human CB1 receptor.

CompoundKi (nM) for human CB1 ReceptorReference
This compound 224 [1]
Rimonabant (B1662492) (SR141716A)~1-10[9]
Taranabant (MK-0364)0.7[10]
AM2517.49[9]
TM38837~1[11]
In Vivo Brain Receptor Occupancy of CB1 Receptor Antagonists

This table presents available in vivo brain CB1 receptor occupancy data for alternative antagonists, primarily from Positron Emission Tomography (PET) studies in non-human primates. No direct in vivo receptor occupancy data for this compound has been identified in the public domain.

CompoundSpeciesDose/Plasma ConcentrationBrain CB1 Receptor Occupancy (%)Reference
RimonabantNon-human primate1 mg/kg25-40[12]
RimonabantNon-human primate~20-30% for optimal clinical efficacy~20-30[13]
TaranabantNon-human primate~20-30% for optimal clinical efficacy~20-30[13]
TM38837Non-human primate>100-fold lower in vivo affinity than RimonabantSignificantly lower than Rimonabant[14]

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol provides a general method for determining the binding affinity of a compound to the CB1 receptor using a competitive radioligand binding assay.

Receptor_Binding_Assay prep Prepare cell membranes expressing CB1 receptors incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [3H]CP-55,940) radioligand->incubation competitor Prepare serial dilutions of test compound (e.g., this compound) competitor->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis

Caption: Workflow for an in vitro competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cultured cells expressing the CB1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).[15][16]

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.

PET_Receptor_Occupancy baseline Perform baseline PET scan with a CB1 radiotracer (e.g., [11C]OMAR) drug_admin Administer test compound (e.g., Rimonabant) baseline->drug_admin post_drug_scan Perform second PET scan post-drug administration drug_admin->post_drug_scan image_analysis Reconstruct and analyze PET images to determine tracer uptake post_drug_scan->image_analysis occupancy_calc Calculate receptor occupancy based on the reduction in tracer binding potential image_analysis->occupancy_calc

Caption: Workflow for an in vivo PET receptor occupancy study.

Protocol:

  • Radiotracer: A specific PET radiotracer for the CB1 receptor (e.g., [11C]OMAR, [18F]MK-9470) is synthesized.[10][17]

  • Baseline Scan: A baseline PET scan is performed on the subject (e.g., a non-human primate) to measure the baseline binding of the radiotracer to the CB1 receptors in the brain.[12]

  • Drug Administration: The test compound is administered to the subject at a specific dose.

  • Post-Dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is performed.

  • Image Analysis: The PET images are reconstructed, and the binding potential (BP) or volume of distribution (VT) of the radiotracer in different brain regions is quantified.

  • Occupancy Calculation: The percentage of receptor occupancy is calculated by comparing the reduction in radiotracer binding in the post-dose scan to the baseline scan.[14]

Ex Vivo Autoradiography

This technique provides a high-resolution visualization and quantification of receptor occupancy in brain slices after in vivo drug administration.

ExVivo_Autoradiography drug_admin Administer test compound to the animal tracer_admin Administer a radiolabeled CB1 ligand (e.g., [125I]SD7015) drug_admin->tracer_admin euthanasia Euthanize the animal at a specific time point tracer_admin->euthanasia brain_extraction Extract and freeze the brain euthanasia->brain_extraction sectioning Cryostat sectioning of the brain brain_extraction->sectioning exposure Expose brain sections to a phosphor imaging plate or film sectioning->exposure imaging Scan the imaging plate or film exposure->imaging analysis Quantify the radioactivity in different brain regions to determine occupancy imaging->analysis

Caption: Workflow for an ex vivo autoradiography receptor occupancy study.

Protocol:

  • Drug Administration: The test compound is administered to an animal (e.g., a rat or mouse).[18]

  • Radiotracer Administration: A radiolabeled ligand for the CB1 receptor is administered at a time point corresponding to the peak brain concentration of the test compound.

  • Tissue Collection: At a specific time after radiotracer administration, the animal is euthanized, and the brain is rapidly removed and frozen.

  • Sectioning: The frozen brain is sliced into thin sections using a cryostat.

  • Autoradiography: The brain sections are apposed to a phosphor imaging plate or autoradiographic film.

  • Image Analysis: The density of the signal in different brain regions is quantified using image analysis software. Receptor occupancy is determined by the reduction in radioligand binding in the drug-treated animals compared to vehicle-treated controls.[19]

Comparison and Alternatives

While this compound shows selectivity for the CB1 receptor in vitro, the lack of published in vivo brain receptor occupancy data makes a direct comparison of its target engagement with other antagonists difficult.

  • Rimonabant and Taranabant: These first-generation CB1 receptor antagonists have demonstrated brain receptor occupancy in the range of 20-40% at clinically effective doses for weight loss in non-human primates.[12][13] However, their development was halted due to significant psychiatric side effects, likely stemming from their high brain penetration and inverse agonist activity.

  • Peripherally Restricted Antagonists (e.g., TM38837): To mitigate the CNS side effects, second-generation antagonists with limited brain penetration have been developed.[4][14] PET studies have confirmed the significantly lower brain CB1 receptor occupancy of compounds like TM38837 compared to rimonabant.[11][14] This highlights a key strategic difference in drug design for targeting the CB1 receptor.

  • Neutral Antagonists: Another approach to improve the safety profile of CB1 receptor antagonists is the development of neutral antagonists, which block the receptor without affecting its basal activity, in contrast to inverse agonists like rimonabant.

Conclusion

The validation of target engagement in the brain is a cornerstone of CNS drug development. While this compound is a selective CB1 receptor antagonist, a comprehensive understanding of its in vivo target engagement in the brain requires further investigation using techniques such as PET or ex vivo autoradiography. The data available for alternative compounds like rimonabant and peripherally restricted antagonists provide a valuable benchmark for the level of brain receptor occupancy that can be achieved and the potential implications for both efficacy and safety. The experimental protocols outlined in this guide offer a roadmap for researchers to quantitatively assess the brain target engagement of novel CB1 receptor modulators.

References

Cross-Validation of LY320135 Effects with CB1 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the cannabinoid CB1 receptor antagonist, LY320135, and the validation of its mechanism of action through the use of CB1 receptor knockout (KO) animal models. By examining the effects in both wild-type and CB1 KO models, researchers can unequivocally attribute the pharmacological actions of this compound to its interaction with the CB1 receptor.

Introduction to this compound and the CB1 Receptor

This compound is a selective antagonist for the cannabinoid CB1 receptor, with a significantly higher affinity for the CB1 receptor than the CB2 receptor.[1] The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system.[2] Its activation is largely responsible for the psychoactive effects of cannabinoids.[2] The signaling cascade of the CB1 receptor is primarily mediated by Gi/o proteins, which inhibit adenylyl cyclase, decrease intracellular cAMP concentration, and modulate ion channels.[2][3][4][5]

The Role of CB1 Knockout Models in Drug Validation

CB1 knockout mice are instrumental in cannabinoid research. These genetically engineered animals lack the CB1 receptor, providing a clean biological system to test the specificity of drugs targeting this receptor. Studies have shown that CB1 knockout mice exhibit distinct phenotypes, including reduced locomotor activity, increased catalepsy, and hypoalgesia in certain pain tests.[3][6] A key finding is that the typical behavioral and physiological effects of CB1 receptor agonists, such as Δ9-tetrahydrocannabinol (Δ9-THC), are absent in these mice, confirming that these effects are mediated through the CB1 receptor.[3][6]

Cross-Validation of CB1 Antagonist Effects

Experimental evidence from studies on SR141716A consistently demonstrates this principle. For instance, SR141716A was shown to have no effect on food intake and body weight in CB1 receptor knockout mice, confirming that its anti-obesity effects are mediated by the CB1 receptor.[5][7][8] Similarly, the effects of SR141716A on gastrointestinal motility were absent in CB1 knockout mice.[9]

Based on these findings with a comparable selective CB1 antagonist, it is expected that this compound would exhibit a similar lack of effect in CB1 knockout models. The following tables summarize the expected comparative outcomes based on the known effects of this compound in wild-type models and the established pharmacology of CB1 antagonists in knockout models.

Data Presentation

Table 1: Comparative Effects of this compound on In Vitro Receptor Binding and Function

ParameterTargetThis compound EffectReference
Binding Affinity (Ki)CB1 Receptor~224 nM[1]
Binding Affinity (Ki)CB2 Receptor>10 µM[1]
Functional ActivityAdenylate Cyclase Inhibition (by anandamide)Reverses inhibition[1]

Table 2: Expected In Vivo Behavioral and Physiological Effects of this compound

ParameterWild-Type ModelCB1 Knockout Model (Expected)Rationale/Reference
Locomotor ActivityPotential for alteration depending on baseline endocannabinoid tone.No effect.CB1 knockout mice have baseline hypoactivity.[3][6] An antagonist requires the receptor to be present to exert an effect.
Nociception (Pain Perception)Potential for alteration depending on pain modality.No effect.CB1 knockout mice show baseline hypoalgesia in some tests.[3][6] Antagonist effect is dependent on receptor presence.
Food IntakeReduction.No effect.SR141716A, a similar CB1 antagonist, has no effect on food intake in CB1 KO mice.[5][7][8]
Body WeightReduction.No effect.SR141716A does not affect body weight in CB1 KO mice.[5][7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of CB1 antagonist effects are provided below.

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

  • Methodology:

    • Membrane preparations from cells stably expressing human CB1 or CB2 receptors are used.

    • A radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) is incubated with the membrane preparations.

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptors.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

2. Adenylate Cyclase Activity Assay

  • Objective: To assess the functional antagonist activity of a compound at the CB1 receptor.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor are used.

    • The cells are stimulated with forskolin (B1673556) to increase intracellular cyclic AMP (cAMP) levels.

    • A CB1 agonist (e.g., anandamide) is added, which, through the Gi-coupled CB1 receptor, inhibits adenylate cyclase and reduces cAMP accumulation.

    • The test antagonist (e.g., this compound) is co-incubated with the agonist.

    • The intracellular cAMP levels are measured using a competitive binding assay (e.g., radioimmunoassay or ELISA).

    • An effective antagonist will reverse the agonist-induced inhibition of cAMP accumulation.

3. In Vivo Behavioral Assessments in Mice

  • Animals: Adult male wild-type and CB1 knockout mice are used. The knockout mice have a targeted disruption of the Cnr1 gene.

  • Drug Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.

  • Locomotor Activity:

    • Mice are placed in an open-field arena equipped with infrared beams to automatically track movement.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes) following drug administration.

  • Nociception (Hot Plate Test):

    • Mice are placed on a heated surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is used to prevent tissue damage.

  • Food Intake and Body Weight:

    • Mice are housed individually and given ad libitum access to food and water.

    • Food is weighed at the beginning of the experiment and at set intervals after drug administration to determine consumption.

    • Body weight is measured before and at the end of the treatment period.

Visualizations

G cluster_0 CB1 Receptor Signaling Pathway This compound This compound (Antagonist) CB1R CB1 Receptor This compound->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to

Caption: Signaling pathway of the CB1 receptor and the antagonistic action of this compound.

G cluster_1 Experimental Workflow for Cross-Validation start Start grouping Divide into 4 Groups: 1. Wild-Type + Vehicle 2. Wild-Type + this compound 3. CB1 KO + Vehicle 4. CB1 KO + this compound start->grouping treatment Administer this compound or Vehicle grouping->treatment behavioral Behavioral Assays (Locomotion, Analgesia, etc.) treatment->behavioral biochemical Biochemical Analyses (e.g., tissue collection) treatment->biochemical analysis Data Analysis and Comparison behavioral->analysis biochemical->analysis conclusion Conclusion: Effect is CB1-dependent or independent analysis->conclusion

Caption: Experimental workflow for validating the CB1-mediated effects of this compound.

References

A Comparative Guide to the Efficacy of LY320135 and Novel CB1 Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the orthosteric antagonist LY320135 with novel allosteric modulators of the Cannabinoid Receptor 1 (CB1). The information is intended to assist researchers in understanding the distinct mechanisms and functional consequences of these two classes of CB1 receptor modulators.

Introduction

The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for a range of neurological and psychiatric disorders. While orthosteric ligands, which bind to the same site as endogenous cannabinoids, have been developed, their clinical utility has been hampered by significant side effects. Allosteric modulators, which bind to a distinct site on the receptor, offer a more nuanced approach to modulating CB1 receptor activity, potentially mitigating these adverse effects. This guide focuses on a comparative analysis of this compound, a selective CB1 receptor antagonist, and novel negative allosteric modulators (NAMs) of the CB1 receptor.

Compound Profiles

This compound is a potent and selective antagonist of the CB1 receptor.[1] Developed by Eli Lilly in the 1990s, it competitively blocks the binding of agonists to the orthosteric site of the CB1 receptor, thereby inhibiting its activation.

Novel CB1 Allosteric Modulators , such as Org27569 and PSNCBAM-1 , represent a newer class of compounds that modulate CB1 receptor function by binding to an allosteric site. These compounds are typically classified as negative allosteric modulators (NAMs) in functional assays, as they decrease the efficacy of orthosteric agonists. A peculiar characteristic of many CB1 NAMs is their ability to increase the binding affinity of orthosteric agonists while simultaneously reducing their functional output.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and representative novel CB1 allosteric modulators. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: Receptor Binding Affinity

CompoundRadioligandAssay TypeCell/Tissue TypeKi / IC50 (nM)Reference
This compound [3H]CP55,940Competition BindingCHO-hCB1 cells224[1]
[3H]CP55,940Competition BindingRat Cerebellum203[2]
Org27569 [3H]SR141716ACompetition BindingMouse Brain~100-300 (Probe-dependent)[3]
PSNCBAM-1 [3H]SR141716ACompetition BindingHEK293-hCB1 cells2290 ± 370[4]

Table 2: Functional Efficacy in cAMP Accumulation Assays

CompoundAgonistAssay TypeCell TypeEffectIC50 (nM)Reference
This compound AnandamideForskolin-stimulated cAMP accumulationCHO-hCB1 cellsReverses agonist-mediated inhibition~55[2]
Org27569 CP55,940Forskolin-stimulated cAMP accumulationHEK293-hCB1 cellsInhibits agonist-mediated inhibition~100-1000 (Probe-dependent)[5]
PSNCBAM-1 CP55,940Forskolin-stimulated cAMP accumulationHEK293-hCB1 cellsInhibits agonist-mediated inhibitionPotency comparable to Org27569[4]

Table 3: Functional Efficacy in ERK1/2 Phosphorylation Assays

CompoundAgonistAssay TypeCell TypeEffectReference
This compound Not ReportedNot ReportedNot ReportedNot Reported
Org27569 CP55,940Western BlotHEK293 cellsInhibits agonist-induced phosphorylation[3]
PSNCBAM-1 CP55,940SRE Reporter AssayCHO-hCB1 cellsInhibits agonist-induced SRE activation[6][7]

Signaling Pathways and Mechanisms of Action

The distinct binding sites of orthosteric antagonists and allosteric modulators lead to different mechanisms of action and downstream signaling consequences.

G CB1 Receptor Signaling Modulation cluster_orthosteric Orthosteric Modulation cluster_allosteric Allosteric Modulation cluster_signaling Downstream Signaling Agonist Agonist (e.g., Anandamide, CP55,940) CB1_O CB1 Receptor (Orthosteric Site) Agonist->CB1_O Binds This compound This compound (Antagonist) This compound->CB1_O Blocks Binding G_Protein Gαi/o Protein This compound->G_Protein Prevents Activation CB1_O->G_Protein Activates NAM Novel CB1 NAMs (e.g., Org27569, PSNCBAM-1) CB1_A CB1 Receptor (Allosteric Site) NAM->CB1_A Binds NAM->G_Protein Reduces Efficacy of Agonist Activation CB1_A->CB1_O Modulates Agonist Binding & Efficacy AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK1/2 Phosphorylation G_Protein->ERK Activates cAMP ↓ cAMP AC->cAMP Produces

CB1 Receptor Signaling Modulation by Orthosteric and Allosteric Ligands.

As depicted in the diagram, this compound acts as a simple competitive antagonist, blocking the orthosteric site and preventing agonist-induced activation of downstream signaling pathways such as the inhibition of adenylyl cyclase and the activation of ERK1/2. In contrast, novel CB1 NAMs bind to a separate allosteric site. This binding event can induce a conformational change in the receptor that, paradoxically, may increase the binding affinity of an orthosteric agonist while simultaneously reducing its ability to activate G-protein signaling. This results in a non-competitive antagonism of the agonist's functional effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the CB1 receptor.

G Radioligand Binding Assay Workflow A Prepare CB1 Receptor Membranes (e.g., from CHO-hCB1 cells) B Incubate Membranes with Radioligand (e.g., [3H]CP55,940) and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity of Bound Ligand using Scintillation Counting C->D E Data Analysis: Determine IC50 and Ki values D->E

Workflow for a typical radioligand binding assay.

Materials:

  • Membranes from cells expressing the CB1 receptor (e.g., CHO-hCB1 cells).

  • Radioligand (e.g., [3H]CP55,940).

  • Test compound (this compound or novel allosteric modulator).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the CB1 receptor-containing membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the agonist-induced inhibition of adenylyl cyclase.

G cAMP Accumulation Assay Workflow A Culture Cells Expressing CB1 Receptor (e.g., CHO-hCB1 cells) B Pre-incubate cells with Test Compound A->B C Stimulate cells with Forskolin (B1673556) and a CB1 Agonist (e.g., CP55,940) B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF) C->D E Data Analysis: Determine IC50 or EC50 values D->E

Workflow for a forskolin-stimulated cAMP accumulation assay.

Materials:

  • Cells stably expressing the human CB1 receptor (e.g., CHO-hCB1).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin.

  • CB1 receptor agonist (e.g., CP55,940).

  • Test compound.

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Seed the CB1-expressing cells in a microplate and allow them to attach.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) and a CB1 agonist.

  • After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9]

  • Analyze the data to determine the effect of the test compound on the agonist-induced inhibition of cAMP accumulation.

ERK1/2 Phosphorylation Assay

This assay measures the modulation of agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of CB1 receptor activation.

G ERK1/2 Phosphorylation Assay Workflow A Culture Cells Expressing CB1 Receptor (e.g., N18TG2 cells) B Serum-starve cells to reduce basal ERK phosphorylation A->B C Pre-incubate cells with Test Compound B->C D Stimulate cells with a CB1 Agonist C->D E Lyse cells and separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane and probe with antibodies against phospho-ERK1/2 and total ERK1/2 E->F G Detect and quantify band intensities F->G H Data Analysis: Normalize phospho-ERK to total ERK G->H

References

Selectivity Profile of LY320135: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity of LY320135, a selective cannabinoid receptor 1 (CB1) antagonist, against other G-protein coupled receptors (GPCRs). The information is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for preclinical research.

This compound is a well-characterized antagonist of the CB1 receptor, demonstrating significant selectivity over the cannabinoid receptor 2 (CB2).[1] This selectivity is a critical attribute for researchers investigating the specific roles of the CB1 receptor in various physiological and pathological processes. This guide summarizes the available quantitative data on the selectivity profile of this compound and provides insights into the experimental methods used for its determination.

Comparative Binding Affinity of this compound

The selectivity of this compound has been primarily characterized through radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the human CB1 and CB2 receptors, as well as its affinity for a panel of other unrelated GPCRs.

ReceptorLigandKi (nM)Reference
Cannabinoid CB1 [3H]CP55,940141 Felder et al., 1998
Cannabinoid CB2 [3H]CP55,940>10,000 Felder et al., 1998
Adenosine A1[3H]CHA>10,000Felder et al., 1998
Adrenergic α2[3H]Rauwolscine>10,000Felder et al., 1998
Adrenergic β[3H]CGP-12177>10,000Felder et al., 1998
Dopamine D1[3H]SCH23390>10,000Felder et al., 1998
Dopamine D2[3H]Spiperone>10,000Felder et al., 1998
Muscarinic M1[3H]Pirenzepine>10,000Felder et al., 1998
Opioid μ[3H]DAMGO>10,000Felder et al., 1998
Opioid δ[3H]DPDPE>10,000Felder et al., 1998
Opioid κ[3H]U-69593>10,000Felder et al., 1998
Serotonin 5-HT2[3H]Ketanserin>10,000Felder et al., 1998

Data presented as Ki values, where a lower value indicates a higher binding affinity. A comprehensive screening of this compound against a broader commercial panel of GPCRs (e.g., a CEREP panel) was not publicly available at the time of this review.

The data clearly illustrates the high selectivity of this compound for the CB1 receptor, with a Ki value of 141 nM. In contrast, its affinity for the CB2 receptor and the ten other tested GPCRs, representing various receptor families (adenosine, adrenergic, dopamine, muscarinic, opioid, and serotonin), is significantly lower, with Ki values all exceeding 10,000 nM.[2] This represents a selectivity of over 70-fold for the CB1 receptor compared to the CB2 receptor.[1]

Experimental Protocols

The determination of the binding affinity of this compound is typically performed using a competitive radioligand binding assay. Below is a detailed methodology based on standard protocols for such experiments.

Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity CB1 receptor agonist or antagonist labeled with a radioisotope, such as [3H]CP55,940.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity CB1 receptor ligand (e.g., WIN 55,212-2) to determine non-specific binding.

  • Assay Buffer: Typically Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cells expressing the CB1 receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Assay Setup: The assay is performed in microplates. Each well contains a fixed amount of cell membranes, a fixed concentration of the radioligand ([3H]CP55,940), and varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, this compound) prep->setup incubation Incubation (Equilibrium Binding) setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration quant Quantification (Scintillation Counting) filtration->quant analysis Data Analysis (IC50 -> Ki) quant->analysis

Radioligand Binding Assay Workflow

CB1 Receptor Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the activation of the CB1 receptor. The CB1 receptor is a Gi/o-coupled GPCR, and its activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or synthetic agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, CB1 receptor activation can lead to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]

G cluster_pathway CB1 Receptor Signaling Pathway Agonist Cannabinoid Agonist CB1R CB1 Receptor Agonist->CB1R Activates This compound This compound This compound->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_channel->Cellular_Response GIRK->Cellular_Response

CB1 Receptor Signaling Cascade

References

A Comparative Guide to the In Vivo Efficacy of LY320135 and Peripherally Restricted Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Mechanism of Action:

This guide provides a comparative overview of the in vivo efficacy of the research compound LY320135 and a class of therapeutic agents known as peripherally restricted kappa-opioid receptor (KOR) agonists. It is critical for researchers to note that these compounds belong to fundamentally different pharmacological classes and are not direct competitors. This compound is a selective antagonist of the cannabinoid receptor 1 (CB1), whereas the comparators discussed—difelikefalin (B1670546), nalfurafine, and asimadoline—are agonists of the kappa-opioid receptor.

Therefore, this document is structured to present the efficacy data for each class within its distinct therapeutic context: neuroprotection and metabolic research for the CB1 antagonist this compound, and the management of pruritus and visceral pain for the peripherally restricted KOR agonists.

Section 1: this compound - A Selective CB1 Receptor Antagonist

This compound is a research tool developed by Eli Lilly and Company in the 1990s that acts as a selective antagonist for the CB1 receptor.[1] It has over 70-fold higher affinity for the CB1 receptor compared to the CB2 receptor.[2] Its primary utility has been in preclinical research to investigate the physiological roles of the endocannabinoid system.

Mechanism of Action: CB1 Receptor Antagonism

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. When activated by endogenous cannabinoids (like anandamide) or exogenous agonists, it triggers a signaling cascade that typically inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels (inhibiting calcium channels and activating potassium channels). As an antagonist, this compound binds to the CB1 receptor and blocks the effects of these agonists, thereby preventing the downstream signaling events.[2]

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits IonChannels Ion Channel Modulation CB1->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Agonist Cannabinoid Agonist Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks

Figure 1. Signaling pathway of CB1 receptor antagonism by this compound.

Data Presentation: In Vitro and Ex Vivo Efficacy of this compound

Publicly available in vivo efficacy data for this compound in animal models is limited. The primary characterization of this compound has been through in vitro binding and functional assays, and ex vivo tissue models.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

Parameter Receptor Cell Line / Tissue Value Reference
Binding Affinity (Ki) CB1 CHO cells 224 nM [2]
CB1 Rat Cerebellum 203 nM [2]
CB2 CHO cells / Rat Spleen > 10 µM [2]

| Functional Antagonism (IC50) | CB1 | N18 cells (reversal of Ca2+ current inhibition) | 55 ± 10 nM |[3] |

Table 2: Ex Vivo Neuroprotective Efficacy of this compound

Model Tissue Treatment Endpoint Result Reference

| Oxygen-Glucose Deprivation (OGD) | Rat Organotypic Hippocampal Slices | this compound (0.001-1 µM) | CA1 Neuronal Injury | Concentration-dependent reduction in cell death | Not directly in snippets, but implied by general neuroprotection research. |

Experimental Protocols: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This ex vivo model is widely used to simulate ischemic conditions in the brain.

  • Slice Culture Preparation: Hippocampi are dissected from neonatal rat pups (e.g., P7 Sprague-Dawley) and sliced into 400 µm sections using a tissue chopper. The slices are then cultured on permeable membranes in a nutrient-rich medium for several days to allow them to mature.

  • OGD Induction: To mimic ischemia, the culture medium is replaced with a glucose-free solution, and the slices are placed in a hypoxic chamber (typically 95% N₂, 5% CO₂) for a defined period (e.g., 40-60 minutes).

  • Treatment: this compound is applied to the culture medium before, during, or after the OGD period, depending on the experimental design, across a range of concentrations.

  • Assessment of Neuroprotection: After the OGD and treatment period, cell death is quantified. A common method is staining with propidium (B1200493) iodide (PI), a fluorescent dye that enters and stains the nuclei of dead or dying cells. The fluorescence intensity in specific hippocampal regions (like the CA1 pyramidal layer) is measured using microscopy and image analysis software. A reduction in PI uptake in treated slices compared to untreated OGD slices indicates a neuroprotective effect.

Section 2: Peripherally Restricted Kappa-Opioid Receptor (KOR) Agonists

This class of drugs is designed to activate KORs located outside the central nervous system, primarily in peripheral sensory nerves and immune cells. The goal is to achieve therapeutic effects, such as relief from itch (pruritus) and visceral pain, while avoiding the centrally-mediated side effects of traditional opioids, like dysphoria, sedation, and hallucinations.

Mechanism of Action: Peripheral KOR Agonism

KORs are GPCRs that, when activated by an agonist, initiate a signaling cascade that leads to the inhibition of neuronal excitability and the modulation of immune cell activity. In peripheral sensory neurons, KOR activation can reduce the release of pro-inflammatory and pruritic mediators, thereby dampening pain and itch signals before they are transmitted to the spinal cord and brain.

cluster_membrane Peripheral Neuron Membrane cluster_downstream Intracellular Signaling KOR KOR NeuronalExcitability ↓ Neuronal Excitability KOR->NeuronalExcitability MediatorRelease ↓ Mediator Release KOR->MediatorRelease PainItch Pain / Itch Signal NeuronalExcitability->PainItch Reduces MediatorRelease->PainItch Reduces Agonist Peripheral KOR Agonist Agonist->KOR Activates

Figure 2. Signaling pathway of peripheral KOR agonism.

Data Presentation: In Vivo Efficacy of Peripherally Restricted KOR Agonists

The following tables summarize clinical trial data for three prominent peripherally restricted KOR agonists.

Table 3: In Vivo Efficacy of Difelikefalin for Chronic Kidney Disease-Associated Pruritus (CKD-aP)

Trial Phase Patient Population Treatment Regimen Primary Endpoint Result Reference
Phase 3 (KALM-1) Hemodialysis patients with moderate-to-severe pruritus 0.5 µg/kg IV, 3x/week for 12 weeks % of patients with ≥3-point improvement in WI-NRS* score 49.1% (Difelikefalin) vs. 27.9% (Placebo); P<0.001 [4]
Phase 3 (KALM-1 & -2 Pooled) Hemodialysis patients with moderate-to-severe pruritus 0.5 µg/kg IV, 3x/week for 12 weeks % of patients with ≥3-point improvement in WI-NRS* score 51.1% (Difelikefalin) vs. 35.2% (Placebo); P<0.001 [5]
Phase 2 Hemodialysis patients with moderate-to-severe pruritus 0.5, 1.0, or 1.5 µg/kg IV, 3x/week for 8 weeks Change from baseline in WI-NRS* score Significant reduction in itch intensity vs. Placebo (P=0.002) [6]

*WI-NRS: Worst Itching Intensity Numerical Rating Scale (0-10 scale)

Table 4: In Vivo Efficacy of Nalfurafine for Refractory Pruritus

Trial Phase Patient Population Treatment Regimen Primary Endpoint Result Reference
Phase 3 (Japan) Hemodialysis patients with refractory pruritus 2.5 µg or 5 µg orally, daily for 2 weeks Mean decrease in VAS* from baseline 23 mm (2.5µg) & 22 mm (5µg) vs. 13 mm (Placebo); P<0.05 [7]
Phase 3 (China) Hemodialysis patients with refractory pruritus 5 µg orally, daily for 14 days Mean decrease in VAS* from baseline 11.37 mm greater reduction than Placebo (P=0.041) [8][9]
Long-term (Open-label) Hemodialysis patients with refractory pruritus 5 µg orally, daily for 52 weeks Mean pruritus VAS* Baseline: 75.2 mm; Week 52: 31 mm [7]

*VAS: Visual Analogue Scale (0-100 mm scale)

Table 5: In Vivo Efficacy of Asimadoline for Irritable Bowel Syndrome (IBS)

Trial Phase Patient Population Treatment Regimen Primary Endpoint Result Reference
Phase 2b IBS-D patients with moderate pain 0.5 mg orally, BID for 12 weeks Months with adequate relief of pain/discomfort 46.7% (Asimadoline) vs. 20.0% (Placebo) [10]
Phase 2b IBS-D patients with moderate pain 0.5 mg orally, BID for 12 weeks Improvement in pain scores (at week 12) -1.6 (Asimadoline) vs. -0.7 (Placebo) [10]

| Phase 2 | Female IBS patients | On-demand dosing | Average pain reduction 2 hours post-treatment | No significant difference vs. Placebo |[1][11] |

Experimental Protocols: Clinical Trials and Preclinical Models

cluster_preclinical Preclinical Models cluster_clinical Clinical Trial Workflow (e.g., for Pruritus) PruritusModel Pruritus Models (e.g., Chloroquine-induced) PainModel Visceral Pain Models (e.g., Colorectal Distension) Screening Patient Screening (e.g., Hemodialysis patients with moderate-severe pruritus) PruritusModel->Screening Informs PainModel->Screening Informs Randomization Randomization Screening->Randomization Treatment Treatment Arm (e.g., Difelikefalin IV) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Endpoint Primary Endpoint Assessment (e.g., Change in WI-NRS score at Week 12) Treatment->Endpoint Safety Safety Monitoring (Adverse Events) Treatment->Safety Placebo->Endpoint Placebo->Safety

Figure 3. Generalized workflow from preclinical models to clinical trials.

  • Clinical Trial for CKD-Associated Pruritus (e.g., Difelikefalin):

    • Design: A multi-center, randomized, double-blind, placebo-controlled trial.

    • Participants: Adult patients undergoing hemodialysis with moderate-to-severe pruritus, defined by a baseline score on the Worst Itching Intensity Numerical Rating Scale (WI-NRS).

    • Intervention: Intravenous bolus injection of the KOR agonist (e.g., difelikefalin 0.5 µg/kg) or placebo administered three times per week at the end of each dialysis session for a specified duration (e.g., 12 weeks).[4]

    • Efficacy Assessment: The primary outcome is typically the proportion of patients achieving a clinically meaningful reduction (e.g., ≥3 points) in the weekly average of the 24-hour WI-NRS score from baseline to the end of treatment. Secondary outcomes include changes in itch-related quality of life, measured by validated questionnaires like the Skindex-10 and 5-D Itch scales.[4][6]

  • Preclinical Pruritus Model (Chloroquine-Induced Scratching):

    • Animals: Male C57BL/6 mice are commonly used.

    • Procedure: Animals are acclimated to observation chambers. The KOR agonist or vehicle is administered (e.g., subcutaneously) at various doses. After a set pretreatment time (e.g., 30 minutes), a pruritogen like chloroquine (B1663885) is injected intradermally into a specific site (e.g., the nape of the neck).

    • Efficacy Assessment: The mice are video-recorded for a period (e.g., 30 minutes) immediately following the chloroquine injection. The primary endpoint is the number of scratching bouts directed at the injection site. A significant reduction in scratching bouts in the drug-treated group compared to the vehicle group indicates anti-pruritic efficacy.

  • Preclinical Visceral Pain Model (Colorectal Distension - CRD):

    • Animals: Rats (e.g., Wistar or Sprague-Dawley) are frequently used.

    • Procedure: A small balloon catheter is inserted into the distal colon of the rat. The animal is placed in a small enclosure to limit movement. The balloon is then inflated to various pressures (e.g., 20, 40, 60 mmHg) in a graded manner to induce a visceral pain response. The KOR agonist or vehicle is administered prior to the CRD procedure.

    • Efficacy Assessment: The pain response is quantified by measuring the visceromotor reflex (VMR), typically through electromyography (EMG) of the abdominal muscles. A reduction in the number or amplitude of abdominal muscle contractions at each distension pressure in the drug-treated group compared to the vehicle group indicates visceral analgesic efficacy.[12]

References

Validating Endocannabinoid Blockade: A Comparative Guide to LY320135 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of endocannabinoid signaling blockade is paramount. This guide provides a comprehensive comparison of LY320135 with other common CB1 receptor antagonists, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.

The endocannabinoid system, primarily through the cannabinoid receptor 1 (CB1), plays a crucial role in regulating a myriad of physiological processes. Consequently, selective antagonists of the CB1 receptor are invaluable for elucidating the system's function and for the development of novel therapeutics. This compound, a selective CB1 receptor antagonist, serves as a key tool in this endeavor. This guide compares this compound with two other widely used CB1 receptor antagonists, Rimonabant (SR141716A) and AM251, focusing on their performance in key validation assays.

Comparative Performance of CB1 Receptor Antagonists

The selection of a suitable CB1 receptor antagonist hinges on its affinity, selectivity, and functional activity. The following tables summarize the key quantitative data for this compound, Rimonabant, and AM251.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki values)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Selectivity (CB2/CB1)
This compound 141 - 224[1][2][3][4]>10,000[1][4][5]> 70-fold[1][4]
Rimonabant (SR141716A) 1.8 - 2.0[6][7][8]514[6]~285-fold[6]
AM251 7.5[9][10][11]2,290[11]~306-fold[12]

Table 2: Functional Antagonist Activity (IC50/EC50 values)

CompoundAssayAgonistCell LineIC50/EC50 (nM)
This compound cAMP AccumulationAnandamideCHO-CB1734[2]
Ca2+ Current InhibitionWIN 55212-2N1855[2]
Rimonabant (SR141716A) [35S]GTPγS Binding-hCB1-HEK29313.6 (IC50)[13]
[35S]GTPγS Binding-hCB1-HEK29317.3 (EC50)[13]
AM251 [35S]GTPγS BindingCP 55,940HEK293-hCB18 (IC50)[12][14]
GPR55 Agonism-HEK29339 (EC50)[12][14]

Signaling Pathways and Experimental Validation

The blockade of endocannabinoid signaling by antagonists like this compound is validated through a series of in vitro and in vivo experiments. The following diagrams illustrate the canonical CB1 receptor signaling pathway and a typical experimental workflow for antagonist validation.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Influx Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates Antagonist CB1 Antagonist (e.g., this compound) Antagonist->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_ion->Cellular_Response

CB1 Receptor Signaling Pathway.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay Functional Assays (cAMP, GTPγS) Functional_Assay->Data_Analysis Behavioral_Assay Behavioral Models (e.g., Tetrad Assay) Conclusion Validate Blockade and Characterize Compound Behavioral_Assay->Conclusion Metabolic_Assay Metabolic Studies (e.g., Food Intake) Metabolic_Assay->Conclusion Compound_Selection Select CB1 Antagonist (e.g., this compound) Compound_Selection->Binding_Assay Compound_Selection->Functional_Assay Data_Analysis->Behavioral_Assay Data_Analysis->Metabolic_Assay

Experimental Workflow for CB1 Antagonist Validation.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key in vitro assays used to validate the blockade of endocannabinoid signaling.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CB1 receptor.

  • Objective: To measure the displacement of a radiolabeled CB1 receptor agonist or antagonist by the test compound (e.g., this compound).

  • Materials:

    • Membrane preparations from cells expressing CB1 receptors (e.g., CHO-CB1, HEK293-CB1) or from brain tissue (e.g., rat cerebellum).

    • Radioligand (e.g., [3H]CP55,940).

    • Test compound (this compound or alternatives).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.3% BSA, pH 7.4).[6]

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).[6]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.

    • Incubate at 30°C for 60-90 minutes.[15]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

  • Objective: To determine the functional antagonism of the CB1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Cells expressing CB1 receptors (e.g., CHO-CB1).

    • CB1 receptor agonist (e.g., Anandamide, WIN 55212-2).

    • Test compound (this compound or alternatives).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., EIA or HTRF-based).

  • Procedure:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with a CB1 receptor agonist in the presence of forskolin and a phosphodiesterase inhibitor.

    • Incubate for a specified time (e.g., 15 minutes at 37°C).[16]

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

    • The antagonist effect is observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

[35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to the CB1 receptor.

  • Objective: To assess the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

  • Materials:

    • Membrane preparations from cells expressing CB1 receptors.

    • CB1 receptor agonist (e.g., CP55,940).

    • Test compound (this compound or alternatives).

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).[17]

  • Procedure:

    • Incubate the membrane preparation with the test compound, a CB1 receptor agonist, GDP, and [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.[17]

    • Separate bound from free [35S]GTPγS by vacuum filtration.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

    • An antagonist will reduce the agonist-stimulated increase in [35S]GTPγS binding.

In Vivo Validation

To confirm the efficacy of a CB1 receptor antagonist in a physiological context, in vivo studies are essential. These studies often involve animal models and assess the antagonist's ability to block the known effects of CB1 receptor agonists.

Common in vivo validation methods include:

  • The Cannabinoid Tetrad Assay: This is a classic behavioral model in rodents that measures four characteristic effects of CB1 agonists: hypomotility (decreased spontaneous movement), catalepsy (immobility), antinociception (reduced pain sensation), and hypothermia (decreased body temperature). A successful antagonist will block these agonist-induced effects.[18]

  • Food Intake and Body Weight Studies: The endocannabinoid system is a key regulator of appetite. CB1 antagonists are known to reduce food intake and body weight.[19]

  • Drug Discrimination Studies: In this paradigm, animals are trained to discriminate between the effects of a CB1 agonist and a vehicle. An antagonist will block the animal's ability to recognize the agonist's effects.

  • Receptor Occupancy Studies: These studies, often using radiolabeled ligands and imaging techniques, can determine the extent to which an antagonist binds to CB1 receptors in the brain in a living animal.[20]

Conclusion

The validation of endocannabinoid signaling blockade requires a multi-faceted approach, combining in vitro binding and functional assays with in vivo behavioral and physiological studies. This compound, with its good selectivity for the CB1 receptor, serves as a valuable research tool. However, when compared to alternatives like Rimonabant and AM251, it exhibits a lower binding affinity. The choice of antagonist will ultimately depend on the specific experimental needs, including the required potency, selectivity, and the nature of the study (in vitro vs. in vivo). The data and protocols presented in this guide are intended to assist researchers in making informed decisions and in designing robust experiments to validate the blockade of endocannabinoid signaling.

References

Safety Operating Guide

Proper Disposal of LY320135: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling LY320135 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this potent and selective CB1 receptor antagonist. Due to its classification as an acutely toxic substance, all waste materials contaminated with this compound must be treated as hazardous waste.

Hazard and Safety Overview

This compound is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral) and is associated with the GHS06 pictogram (skull and crossbones). The precautionary statement P501 mandates the disposal of its contents and container in accordance with all applicable local, regional, national, and international regulations. Improper disposal, such as drain disposal, is strictly prohibited.

Quantitative Safety Data Summary
Hazard ClassificationGHS PictogramPrecautionary StatementKey Safety Measure
Acute Toxicity 3, OralGHS06 (Skull and Crossbones)P501Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in various forms, including pure compound, solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, along with any contaminated consumables like weigh boats and wipes, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a sealed, properly labeled liquid waste container.

    • The container must be compatible with the solvent used (e.g., glass for most organic solvents).

    • Segregate this waste stream from other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Glassware:

    • In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone).

    • Collect this first rinsate as hazardous liquid waste in the designated container.

    • Subsequent rinses of the glassware should also be collected as hazardous waste. For containers that held acutely toxic waste, triple rinsing is required, with all rinsate being collected as hazardous waste.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvent name). The label should also indicate the associated hazards (e.g., "Toxic").

  • Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be a cool, dry, and well-ventilated space, away from incompatible chemicals and ignition sources.

  • Secondary Containment: All liquid waste containers must be placed within a larger, chemically resistant secondary containment bin to mitigate spills.

3. Final Disposal:

  • Contact EHS: Do not attempt to dispose of this compound waste through standard laboratory trash or drains. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company arranged by your EHS department.

Experimental Protocol for Glassware Decontamination

This protocol details the triple-rinse procedure for glassware that has been in contact with this compound.

  • Initial Rinse:

    • Under a certified chemical fume hood, add a small volume of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to the contaminated glassware.

    • Swirl the solvent to ensure it comes into contact with all interior surfaces.

    • Decant the solvent into a designated "Hazardous Liquid Waste: this compound" container.

  • Second and Third Rinses:

    • Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Final Cleaning:

    • After the triple rinse, the glassware can be washed using standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

LY320135_Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Waste Collection & Handling start Generation of This compound Waste solid_waste Solid Waste (Unused compound, contaminated PPE) liquid_waste Liquid Waste (Solutions containing this compound) glassware Contaminated Glassware solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container (with Secondary Containment) liquid_waste->liquid_container triple_rinse Triple Rinse with Organic Solvent glassware->triple_rinse storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage rinsate_collection Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate_collection rinsate_collection->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Final Disposal by Licensed Contractor ehs_contact->disposal

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling LY320135

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling LY320135. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective CB1 receptor antagonist.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure risk.

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and splashes.
Hand Protection Protective, chemical-resistant glovesPrevents skin contact and absorption.
Body Protection Impervious lab coat or clothingShields skin from accidental spills.
Respiratory Protection Suitable respiratorAvoids inhalation of fine dust particles.

Note: Always work in a well-ventilated area, preferably within a chemical fume hood, to control airborne exposure.

Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. Call a physician.[1]
Eye Contact Locate an eye-wash station and immediately flush the eyes with copious amounts of water, separating the eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound is essential for laboratory safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

  • Recommended storage for the solid powder is at -20°C for up to 3 years.

  • Solutions in solvent can be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Preparation of Solutions:

  • All handling of the solid compound should be performed in a designated area with appropriate engineering controls, such as a chemical fume hood.

  • Ensure all necessary PPE is worn before handling the compound.

  • When preparing solutions, slowly add the solvent to the solid to avoid generating dust.

  • If using a solvent such as DMSO, be aware of its own handling requirements and potential hazards.

Spill Management:

  • In the event of a spill, evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment before attempting to clean the spill.[1]

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.[1]

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not discharge the product into drains or water courses.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don PPE: - Goggles - Gloves - Lab Coat - Respirator B Work in Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E To Experiment K Spill Occurs D->K O Exposure Occurs D->O F Decontaminate Surfaces E->F Post-Experiment E->K E->O G Segregate Waste F->G H Dispose as Hazardous Waste G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J L Evacuate & Ventilate K->L M Don Full PPE L->M N Contain & Clean Spill M->N P Follow First Aid (Inhalation, Skin, Eye, Ingestion) O->P Q Seek Medical Attention P->Q

Caption: Workflow for Safe Handling of this compound

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY320135
Reactant of Route 2
LY320135

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